Canthine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
206-68-8 |
|---|---|
Fórmula molecular |
C14H10N2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaene |
InChI |
InChI=1S/C14H10N2/c1-2-6-13-10(4-1)11-7-8-15-12-5-3-9-16(13)14(11)12/h1-8H,9H2 |
Clave InChI |
VYQRBKCKQCRYEE-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=NC=CC3=C2N1C4=CC=CC=C34 |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Canthine-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canthine-6-one, a prominent member of the β-carboline class of alkaloids, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound-6-one from its natural sources. It details the seminal discovery and outlines various experimental protocols for its extraction, purification, and quantification. Furthermore, this guide summarizes key quantitative data and visualizes the intricate signaling pathways modulated by this potent bioactive compound.
Discovery
The journey of this compound-6-one began in 1952 with its first isolation from the bark of the Australian rainforest tree, Pentaceras australis Hook. f., a member of the Rutaceae family.[1] This pioneering work laid the foundation for subsequent investigations into the chemical and biological properties of this alkaloid. The initial study reported a total alkaloid yield varying from approximately 0.2% in the branch bark to about 1% in the root bark.[1]
Natural Sources
Following its initial discovery, this compound-6-one and its derivatives have been isolated from a variety of plant species, primarily within the Simaroubaceae and Rutaceae families. Notable plant sources include:
-
Brucea javanica [5]
-
Zanthoxylum chiloperone
Experimental Protocols for Isolation
The isolation of this compound-6-one from natural sources typically involves a series of extraction and chromatographic steps. Below are detailed methodologies from published research.
General Protocol for Extraction of Total Alkaloids from Picrasma quassioides[6]
-
Extraction: Dried and pulverized stems of P. quassioides (1 kg) are refluxed twice with 10 L of 85% ethanol (B145695) for 2 hours.
-
Concentration: The combined extracts are concentrated to dryness using a rotary evaporator under reduced pressure.
-
Acid-Base Extraction:
-
The residue is resuspended in 2 L of water and the pH is adjusted to 1–2 with hydrochloric acid.
-
Acid-insoluble materials are removed by filtration.
-
The aqueous solution is then adjusted to pH 7–8 with concentrated ammonia.
-
The alkaline solution is extracted twice with equal volumes of dichloromethane (B109758) to yield the total alkaloid extract.
-
Isolation of this compound-6-one from Ailanthus altissima
A study on the stem bark of Ailanthus altissima led to the isolation of this compound-6-one alongside other compounds.[2][3] The process involved flash column chromatographic fractionation of the plant extract.[3]
Production from Cell Suspension Cultures of Brucea javanica
Cell suspension cultures of Brucea javanica have been shown to be a viable source for this compound-6-one production.[5] The major alkaloids produced include this compound-6-one, 11-hydroxycanthin-6-one, 5-methoxycanthin-6-one, and 11-methoxycanthin-6-one.[5]
Quantitative Data
The yield and purity of isolated this compound-6-one can vary significantly depending on the source and the isolation method employed.
| Natural Source | Plant Part/Method | Yield | Purity | Reference |
| Pentaceras australis | Root Bark | ~1% (total alkaloids) | Not specified | [1] |
| Pentaceras australis | Branch Bark | ~0.2% (total alkaloids) | Not specified | [1] |
| Picrasma quassioides | Dried Stems (1 kg) | 172.7 mg | 97.7% | [6] |
| Brucea javanica | Cell Suspension Culture | >2.0 mg/g (dry weight) | Not specified | [5] |
| Brucea javanica | Cell Suspension Culture | 26.72 mg/g (dry cell) | Not specified | [9] |
Signaling Pathways Modulated by this compound-6-one
This compound-6-one exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cell proliferation.
Overview of Affected Pathways
This compound-6-one and its derivatives have been shown to suppress the production of pro-inflammatory cytokines by targeting the activation of various signaling pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway [2][6]
-
JAK/STAT (Janus kinase/Signal transducer and activator of transcription) Signaling Pathway [6]
-
MAPK (Mitogen-activated protein kinase) Signaling Pathway [2][6]
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) Signaling Pathway [6]
The inhibitory role of this compound-6-one in the PI3K-Akt pathway may occur concurrently with the inhibition of other inflammatory pathways.[6]
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of this compound-6-one and the signaling pathways it influences.
References
- 1. connectsci.au [connectsci.au]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Natural Sources of Canthine Alkaloids in the Simaroubaceae Family
For Researchers, Scientists, and Drug Development Professionals
The Simaroubaceae family, often referred to as the "quassia" or "bitterwood" family, encompasses a diverse range of trees and shrubs known for their rich phytochemical profiles.[1][2] Among the various secondary metabolites produced, canthine alkaloids, a class of β-carboline alkaloids, have garnered significant scientific interest due to their wide array of biological activities, including antiviral, cytotoxic, antiparasitic, and antibacterial properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound alkaloids within the Simaroubaceae family, presenting quantitative data, detailed experimental protocols for their extraction and analysis, and visual workflows to aid in research and development.
Natural Sources of this compound Alkaloids
Several genera within the Simaroubaceae family have been identified as prominent sources of this compound alkaloids. Notable among these are Ailanthus, Brucea, Eurycoma, and Simarouba. The alkaloids are typically isolated from various plant parts, including the stem bark, root bark, and leaves.[1][2]
Key Species and Isolated Alkaloids:
-
Ailanthus altissima (Tree of Heaven): The stem and root barks of this species are known to contain canthin-6-one (B41653), 1-methoxycanthin-6-one, and other derivatives.[3][4][5][6] A new compound, (R)-5-(1-hydroxyethyl)-canthine-6-one, was also isolated from its stem barks.[4][7]
-
Brucea javanica (Java Brucea): This medicinal plant produces canthin-6-one, 11-hydroxycanthin-6-one, 5-methoxycanthin-6-one, and 11-methoxycanthin-6-one.[8] Its roots have been found to contain a variety of indole (B1671886) alkaloids, including canthin-6-one and its derivatives.[9]
-
Eurycoma longifolia and Eurycoma harmandiana : The roots of these plants are well-known sources of canthin-6-one alkaloids, including 9-methoxycanthin-6-one (B140682) and 9-hydroxycanthin-6-one.[10] Phytochemical investigations have also led to the isolation of new derivatives like 4,9-dimethoxycanthin-6-one (B3027296) and 10-hydroxy-11-methoxycanthin-6-one from E. longifolia stems.[11]
-
Simarouba glauca (Paradise Tree): The leaves of this tree have been shown to contain various alkaloids.[12][13][14] GC-MS analysis identified the indole alkaloid 2-methoxy-6H-indolo [3,2,1-de][1][15] naphthyridin-6-one in its leaf extract.[14]
Quantitative Data on this compound Alkaloid Content
The concentration of this compound alkaloids can vary significantly depending on the plant species, the part of the plant used, and the cultivation method (wild vs. cell culture). The following tables summarize the available quantitative data.
Table 1: this compound Alkaloid Content in Ailanthus altissima and Brucea javanica
| Plant Species | Plant Part / Culture | Alkaloid(s) | Yield / Content | Reference |
| Ailanthus altissima | Callus Culture | Canthin-6-one & 1-methoxycanthin-6-one (combined) | 1.38% of dry weight | [3] |
| Ailanthus altissima | Cell Suspension | Canthin-6-one & 1-methoxycanthin-6-one (combined) | 1.27% of dry weight | [3] |
| Brucea javanica | Cell Suspension | Canthin-6-one | 26.72 mg/g dried cell weight | [16] |
Table 2: this compound Alkaloid Content in Eurycoma Species
| Plant Species | Plant Part / Culture | Alkaloid(s) | Yield / Content (mg/g dry weight) | Reference |
| Eurycoma longifolia | Roots | Total canthin-6-one alkaloids | 0.01 - 0.75 | [15][17] |
| Eurycoma longifolia | Roots (Ethanolic Extract) | Total canthin-6-one alkaloids | 1.50 ± 0.04 | [10] |
| Eurycoma harmandiana | Roots | Total canthin-6-one alkaloids | 0.12 - 1.80 | [15][17] |
| Eurycoma harmandiana | Roots (Ethanolic Extract) | Total canthin-6-one alkaloids | 2.12 ± 0.03 | [10] |
| Eurycoma harmandiana | In vitro Root Culture | Total canthin-6-one alkaloids | 3.48 ± 0.08 | [10] |
Experimental Protocols
The extraction, isolation, and characterization of this compound alkaloids involve a series of standard and advanced phytochemical techniques.
Extraction Methodologies
Solvent extraction is the most common initial step to separate crude alkaloids from the plant matrix.[18] The choice of solvent is critical and is based on the polarity of the target compounds.[18]
Protocol: Soxhlet Extraction of Alkaloids from Simarouba glauca Leaves
-
Plant Material Preparation: Shade-dried leaves of S. glauca are powdered to a fine consistency.
-
Extraction: 50 g of the powdered leaf material is placed in a thimble and extracted with 500 mL of methanol (B129727) using a Soxhlet apparatus.
-
Duration: The extraction is carried out for 24 hours.
-
Solvent Removal: The methanol solvent is removed from the extract under reduced pressure using a rotary vacuum evaporator.
-
Storage: The resulting crude extract is stored in a sterile, pre-weighed, screw-capped container at 4°C for further analysis.[12]
Isolation and Purification Protocols
Following extraction, various chromatographic techniques are employed to isolate and purify individual alkaloids from the crude extract.
Protocol: Isolation of Canthinone Alkaloids from Ailanthus altissima
-
Initial Extraction: Dried and powdered stem barks of A. altissima are extracted with methanol. The solvent is then evaporated to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.
-
Column Chromatography (CC): The CH₂Cl₂-soluble fraction is subjected to silica (B1680970) gel column chromatography.
-
Gradient Elution: The column is eluted with a gradient of solvents, for example, a mixture of CH₂Cl₂ and acetone, with increasing polarity (e.g., from 4:1 to 1:1, v/v).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Subfractions containing target compounds are further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure alkaloids.[3][7]
Protocol: Isolation of Indole Alkaloids from Brucea javanica using CPC
-
Method: Centrifugal Partition Chromatography (CPC) is an effective liquid-liquid chromatography technique for separating complex mixtures.
-
Application: This method was successfully used to isolate six major indole alkaloids from the roots of B. javanica.
-
Outcome: The isolated compounds included canthin-6-one, 5-methoxycanthin-6-one, canthin-6-one-N-oxide, and others, which were then available for structural elucidation.[9]
Analytical and Structural Elucidation Methods
Once purified, the identity and structure of the alkaloids are confirmed using various analytical and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a validated method for the simultaneous quantitative determination of canthin-6-one alkaloids and other bioactive compounds in Eurycoma species.[15][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution LC-MS is used for the chemical profiling and annotation of constituents in crude extracts, as demonstrated with Brucea javanica root extract.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify volatile and semi-volatile compounds in extracts, such as the phytochemicals in Simarouba glauca leaves.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation, a suite of NMR experiments is conducted, including 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC. These provide detailed information about the carbon-hydrogen framework and connectivity within the molecule.[5][9]
Visualized Workflows
To better illustrate the process of obtaining and identifying this compound alkaloids, the following diagrams outline the key experimental and logical steps.
Caption: General workflow for extraction, isolation, and analysis of this compound alkaloids.
While the biosynthetic pathways for xanthine (B1682287) alkaloids like caffeine (B1668208) are well-documented, the specific pathways for this compound alkaloid biosynthesis in Simaroubaceae are less detailed in the provided literature. The formation of the β-carboline skeleton of this compound alkaloids is understood to originate from tryptophan. The logical relationship for its proposed biogenesis is outlined below.
Caption: Proposed biogenetic origin of the this compound alkaloid skeleton from tryptophan.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. An Exploration of Phytochemicals from Simaroubaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle | MDPI [mdpi.com]
- 7. A New Canthinone-Type Alkaloid Isolated from Ailanthus altissima Swingle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of canthin-6-one alkaloids by cell suspension cultures of Brucea javanica (L.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Data on LC-MS profile of Brucea javanica (L.) Merr. and the NMR data of its major indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase-5 Inhibitory Activity of Canthin-6-One Alkaloids and the Roots of Eurycoma longifolia and Eurycoma harmandiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity against a human HT-1080 fibrosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
- 13. researchgate.net [researchgate.net]
- 14. phytojournal.com [phytojournal.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC-UV-Based Simultaneous Determination of Canthin-6-One Alkaloids, Quassinoids, and Scopoletin: The Active Ingredients in Eurycoma Longifolia Jack and Eurycoma Harmandiana Pierre, and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Canthine-6-one from Tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canthine-6-one, a β-carboline alkaloid, exhibits a wide range of pharmacological activities, making its biosynthetic pathway a subject of significant interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound-6-one, commencing from the primary precursor, L-tryptophan. The pathway involves a series of enzymatic conversions, including decarboxylation, oxidation, and cyclization reactions, to form the characteristic tetracyclic this compound-6-one scaffold. This document details the key intermediates, the enzymes likely involved, and presents relevant quantitative data. Furthermore, it provides detailed experimental protocols for key analytical and biochemical procedures and visualizes the biosynthetic pathway and experimental workflows using Graphviz diagrams.
The Biosynthetic Pathway of this compound-6-one
The biosynthesis of this compound-6-one from L-tryptophan has been primarily elucidated through feeding experiments with radiolabeled precursors in cell cultures of Ailanthus altissima (the tree of heaven).[1] The pathway proceeds through several key intermediates, as outlined below.
Key Intermediates
The established intermediates in the biosynthetic route from tryptophan to this compound-6-one are:
-
L-Tryptophan: The primary amino acid precursor.
-
Tryptamine (B22526): Formed by the decarboxylation of tryptophan.
-
β-Carboline-1-propionic acid: A key tricyclic intermediate.
-
Dihydro-β-carboline-1-propionic acid: A proposed intermediate preceding β-carboline-1-propionic acid.[1]
Enzymatic Conversions
While not all enzymes in the this compound-6-one biosynthetic pathway have been isolated and characterized from a this compound-6-one-producing organism, the following enzymatic steps are proposed based on known biochemical transformations:
-
Decarboxylation of L-Tryptophan: The initial committed step is the decarboxylation of L-tryptophan to yield tryptamine. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.
-
Oxidative Deamination and Cyclization: Tryptamine then undergoes a series of reactions, likely initiated by a Monoamine Oxidase (MAO) , leading to an aldehyde intermediate. This intermediate then undergoes a Pictet-Spengler-type condensation to form the β-carboline scaffold.
-
Formation of β-Carboline-1-propionic acid: The exact sequence of events is still under investigation, but it is proposed that tryptamine is converted to β-carboline-1-propionic acid, possibly via dihydro-β-carboline-1-propionic acid.[1]
-
Final Oxidative Cyclization: The final steps involve the oxidative cyclization of the propionic acid side chain to form the fourth ring (D-ring) of the this compound-6-one structure. This is likely catalyzed by one or more Cytochrome P450 monooxygenases (CYPs) , which are known to be involved in the late-stage tailoring of alkaloid biosynthesis.
Quantitative Data
Quantitative data on the biosynthesis of this compound-6-one is crucial for understanding the efficiency of the pathway and for metabolic engineering efforts. The following tables summarize available data on product yields and the kinetic properties of a homologous key enzyme.
| Plant Source | Culture Type | This compound-6-one Yield (% dry weight) | 1-Methoxythis compound-6-one Yield (% dry weight) | Combined Yield (% dry weight) | Reference |
| Ailanthus altissima | Callus | - | - | 1.38 | [2] |
| Ailanthus altissima | Cell Suspension | - | - | 1.27 | [2] |
Table 1: Yield of this compound-6-one Alkaloids in Ailanthus altissima Cell Cultures.
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Tryptophan Decarboxylase | Oryza sativa (recombinant) | L-Tryptophan | 0.69 | Not Reported | Not Reported | Not Reported | [3] |
Table 2: Kinetic Properties of a Homologous Tryptophan Decarboxylase. (Note: Data is from a related plant species as specific data from a this compound-6-one producer is not available).
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound-6-one biosynthesis.
Protocol for Tryptophan Decarboxylase (TDC) Enzyme Assay
This protocol is adapted for the spectrophotometric assay of TDC activity in plant extracts.
Materials:
-
Plant tissue (e.g., cell suspension cultures)
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM EDTA, 5 mM DTT, 10% (v/v) glycerol, 1% (w/v) PVPP
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.5), 0.1 mM Pyridoxal 5'-phosphate (PLP)
-
Substrate: 10 mM L-Tryptophan solution
-
Stopping Reagent: 1 M HCl
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Harvest fresh plant material and grind to a fine powder in liquid nitrogen.
-
Resuspend the powder in ice-cold Extraction Buffer (1:3 w/v).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 800 µL of Reaction Buffer and 100 µL of crude enzyme extract.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of 10 mM L-tryptophan.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Measure the absorbance of the resulting tryptamine at 280 nm. A standard curve of tryptamine should be prepared to quantify the product.
-
Protocol for HPLC-DAD Analysis of this compound-6-one and Intermediates
This protocol provides a general method for the separation and quantification of this compound-6-one and its precursors.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Methanol (B129727) for sample extraction
-
Standards of L-tryptophan, tryptamine, and this compound-6-one
Procedure:
-
Sample Preparation:
-
Extract lyophilized plant material or cell cultures with methanol (1:10 w/v) by sonication for 30 minutes.
-
Centrifuge the extract at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: DAD at 254 nm, 280 nm, and 365 nm (for this compound-6-one).
-
-
Quantification:
-
Create calibration curves for each standard by injecting known concentrations.
-
Quantify the compounds in the samples by comparing their peak areas to the calibration curves.
-
Conclusion
The biosynthesis of this compound-6-one from L-tryptophan represents a fascinating example of alkaloid metabolism in plants. While the general pathway has been outlined, further research is required to fully characterize the enzymes involved, particularly those responsible for the later cyclization and oxidation steps. The protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate this pathway in more detail, with the ultimate goal of harnessing its potential for the production of valuable pharmaceuticals. The application of modern analytical and molecular biology techniques will undoubtedly shed more light on the intricate regulatory mechanisms governing the biosynthesis of this important class of alkaloids.
References
- 1. Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on Ailanthus altissima cell suspension cultures. The effect of basal media on growth and alkaloid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloid biosynthesis: metabolism and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
The Canthine Alkaloids: A Technical Guide to Their Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canthine alkaloids, a class of β-carboline derivatives, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound alkaloids, with a primary focus on the representative compound, canthin-6-one (B41653). Detailed experimental protocols for the isolation, purification, and characterization of these alkaloids are presented. Furthermore, this guide elucidates the molecular mechanisms underlying their biological effects, including their influence on critical signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. All quantitative data are summarized in structured tables for ease of reference, and key experimental and signaling pathways are visualized using Graphviz diagrams.
Physical and Chemical Properties
The physicochemical properties of this compound alkaloids are crucial for their isolation, characterization, and potential pharmaceutical development. Canthin-6-one is the most extensively studied member of this class.
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of canthin-6-one and some of its derivatives.
Table 1: Physical Properties of Canthin-6-one
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈N₂O | [1] |
| Molecular Weight | 220.23 g/mol | [1] |
| Melting Point | 161-161.5 °C | [1][2] |
| Boiling Point | 346.5 °C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [1] |
| Appearance | Pale yellow solid | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
Table 2: Spectroscopic Data for Canthin-6-one
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.80 (d, J = 5.08 Hz, 1H), 8.64 (d, J = 8.20 Hz, 1H), 8.08 (d, J = 7.72 Hz, 1H), 8.00 (d, J = 9.80 Hz, 1H), 7.93 (d, J = 4.96 Hz, 1H), 7.68 (ddd, J = 8.20, 7.24, 1.20 Hz, 1H), 7.50 (td, J = 7.84, 1.08 Hz, 1H), 6.96 (d, J = 9.76 Hz, 1H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 159.7, 146.0, 139.8, 139.6, 136.4, 132.2, 131.0, 130.4, 129.1, 125.8, 124.5, 122.8, 117.4, 116.5 | [3] |
| Mass Spectrometry (MS) | m/z 243.0 [M + Na]⁺ (calcd for C₁₄H₈N₂O, 220.06) | [3] |
Experimental Protocols
Isolation and Purification of Canthinone Alkaloids from Picrasma quassioides
This protocol is adapted from a method for the efficient separation and purification of canthinone and β-carboline alkaloids.[2][4]
2.1.1. Extraction of Total Alkaloids
-
Dry and pulverize the stems of Picrasma quassioides (1 kg).
-
Extract the powdered plant material twice with 10 L of 85% ethanol (B145695) by refluxing for 2 hours for each extraction.
-
Combine the extracts and concentrate to dryness using a rotary evaporator under reduced pressure.
-
Resuspend the resulting residue in 2 L of water and adjust the pH to 1-2 with hydrochloric acid.
-
Filter the solution to remove acid-insoluble materials.
-
Adjust the pH of the aqueous solution to 7-8 with concentrated ammonia.
-
Extract the alkaline solution twice with equal volumes of dichloromethane (B109758). The dichloromethane fractions contain the total alkaloids.
2.1.2. Purification by Mass-Spectrometry-Directed Autopurification System
-
The crude alkaloid extract is subjected to a mass-spectrometry-directed autopurification system for separation and purification.
-
This system allows for the one-step isolation of multiple alkaloids with high purity.
-
The specific parameters of the system (e.g., column type, mobile phase gradient, and mass spectrometer settings) should be optimized for the desired canthinone alkaloids.
References
- 1. DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation and purification of canthinone and β-carboline alkaloids from Picrasma quassioides based on bioautography and mass-spectrometry-directed autopurification system - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Canthine-6-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of canthine-6-one and its derivatives, a class of β-carboline alkaloids with significant therapeutic potential. This document details the characteristic spectral data obtained through various analytical techniques, outlines standardized experimental protocols, and visualizes key biological signaling pathways modulated by these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound-6-one-based therapeutic agents.
Introduction to this compound-6-one and its Derivatives
This compound-6-one is a naturally occurring alkaloid found in various plant species, particularly those belonging to the Simaroubaceae and Rutaceae families.[1][2] This scaffold and its derivatives have garnered considerable attention in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[1][3][4] The planar tetracyclic ring system of this compound-6-one provides a unique chemical architecture for drug design and development, with various derivatives being synthesized to enhance efficacy and selectivity. Spectroscopic analysis is a cornerstone in the structural elucidation and characterization of these novel derivatives, providing critical data for understanding their structure-activity relationships.
Spectroscopic Data of this compound-6-one Derivatives
The following tables summarize the key spectroscopic data for this compound-6-one and several of its derivatives, compiled from various research publications. This data provides a reference for the identification and characterization of these compounds.
Table 1: UV-Visible Spectroscopic Data
| Compound | Solvent | λmax (nm) | Reference(s) |
| Canthin-6-one | Methanol (B129727) | 227, 296, 356, 376 | [5] |
| 9-Methoxycanthin-6-one | Not Specified | [6] | |
| 1-Hydroxycanthin-6-one | Methanol | Not Specified | [5] |
| Huberine (1,2-Dimethoxy-canthin-6-one) | Methanol | 227, 296, 356, 376 | [5] |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Sample Preparation | Key Absorptions (cm⁻¹) | Characteristic Functional Groups | Reference(s) |
| Canthin-6-one | Not Specified | 1660 | C=O (Amide) | [1] |
| Huberine (1,2-Dimethoxy-canthin-6-one) | KBr | 1664, 1630, 1598 | C=O (Amide), C=C (Aromatic) | [5] |
| 8-Hydroxy-9-methoxycanthin-6-one | Not Specified | Not Specified | Not Specified |
Table 3: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference(s) |
| Canthin-6-one | CDCl₃ | 8.78 (d, J=5.0), 8.50 (d, J=8.9), 7.98 (d, J=9.8), 7.89 (d, J=5.0), 7.51 (d, J=2.5), 7.22 (dd, J=9.0, 2.5), 6.95 (d, J=9.8) | [7] |
| 2-(2-(diethylamino)ethyl)amino)-canthin-6-one | DMSO-d₆ | 9.40 (s, 1H), 8.75 (m, 1H), 8.39–8.47 (m, 1H), 8.16 (d, J=9.8, 1H), 7.68 (m, 1H), 7.59 (m, 1H), 7.30 (m, 1H), 6.67 (d, J=9.8, 1H), 3.89 (s, 3H), 3.66 (m, 2H), 2.72 (m, 2H) | [3] |
| 2-((2-(dimethylamino)ethyl)amino)-canthin-6-one | DMSO-d₆ | 8.77 (s, 1H), 8.49 (d, J=8.2, 2H), 8.24 (d, J=7.5, 1H), 8.05 (d, J=9.8, 1H), 7.71 (m, 1H), 7.55 (m, 1H), 6.98 (d, J=9.8, 1H), 3.63 (m, 2H), 3.28 (m, 6H), 2.65 (m, 2H), 2.56 (m, 4H) | [3] |
Table 4: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference(s) |
| Canthin-6-one | CDCl₃ | 159.3, 158.0, 145.6, 139.2, 136.3, 133.9, 132.5, 130.5, 129.2, 125.7, 118.1, 118.1, 116.5, 106.6 | [7] |
| 2-(2-(diethylamino)ethyl)amino)-canthin-6-one | DMSO-d₆ | 164.0, 159.4, 147.2, 139.7, 133.3, 131.5, 131.1, 130.3, 126.3, 124.8, 124.7, 124.5, 116.8, 116.3, 56.4, 45.7, 40.0 | [3] |
| 2-((2-(dimethylamino)ethyl)amino)-canthin-6-one | DMSO-d₆ | 161.3, 159.4, 151.1, 141.2, 139.5, 135.8, 130.4, 129.7, 126.8, 124.3, 124.1, 121.4, 119.5, 115.2, 105.2, 57.3, 53.2, 46.6 | [3] |
| 8-Hydroxy-9-methoxycanthin-6-one | CDCl₃ | Not specified in search results | [8] |
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Reference(s) |
| Canthin-6-one | ESI | 221.07 | [7] |
| 2-(2-(diethylamino)ethyl)amino)-canthin-6-one | ESI | 349.1649 | [3] |
| 2-((2-(dimethylamino)ethyl)amino)-canthin-6-one | ESI | 390.1929 | [3] |
| Huberine (1,2-Dimethoxy-canthin-6-one) | ESI-TOF | 281.0926 | [5] |
Experimental Protocols
This section provides generalized experimental protocols for the spectroscopic analysis of this compound-6-one derivatives. These protocols are based on standard laboratory practices and the specific details found in the cited literature.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) of the compound, which is characteristic of its electronic transitions.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed sample of the this compound-6-one derivative in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) to obtain a stock solution of known concentration (typically in the range of 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrumentation:
-
Use a double-beam UV-Vis spectrophotometer.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Measurement:
-
Calibrate the instrument with a blank solution (the solvent used for sample preparation).
-
Record the UV-Vis spectrum of each diluted sample.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the dry sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the this compound-6-one derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound-6-one derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Measurement:
-
¹H NMR: Acquire the proton NMR spectrum. Analyze the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) to determine the number and connectivity of protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Analyze the chemical shifts to identify the different types of carbon atoms (aliphatic, aromatic, carbonyl, etc.).
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish correlations between protons and carbons, confirming the complete structural assignment.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
-
Measurement:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and analyze the resulting fragment ions to gain further structural information.
-
Biological Signaling Pathways
This compound-6-one derivatives have been shown to exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Several studies have demonstrated that this compound-6-one and its derivatives possess potent anti-inflammatory properties.[1][2] A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound-6-one derivatives.
Anticancer Activity via Induction of Apoptosis
The anticancer activity of this compound-6-one derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[3][4][6] This process involves a cascade of molecular events that lead to the controlled dismantling of the cell.
Caption: Induction of apoptosis by this compound-6-one derivatives in cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound-6-one derivatives, from sample acquisition to data interpretation.
Caption: General workflow for the spectroscopic analysis of this compound-6-one derivatives.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic analysis of this compound-6-one derivatives, encompassing key data, experimental protocols, and insights into their mechanisms of action. The presented information underscores the importance of a multi-faceted spectroscopic approach for the unambiguous characterization of these promising therapeutic agents. As research in this field continues to evolve, the application of these analytical techniques will remain paramount in the discovery and development of novel this compound-6-one-based drugs for a range of diseases.
References
- 1. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Huberine, a New Canthin-6-One Alkaloid from the Bark of Picrolemma huberi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
Elucidation of Canthine-6-one N-oxide Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of canthine-6-one N-oxide, a naturally occurring β-carboline alkaloid. This document details the key spectroscopic data and experimental protocols that have been instrumental in confirming its molecular structure.
Spectroscopic Data Analysis
The structural confirmation of this compound-6-one N-oxide relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data from these analyses are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound-6-one N-oxide
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.86 | d | 5.2 |
| H-2 | 7.78 | t | 7.5 |
| H-4 | 8.25 | d | 7.8 |
| H-5 | 7.95 | d | 5.2 |
| H-8 | 8.18 | d | 7.8 |
| H-9 | 7.52 | t | 7.5 |
| H-10 | 7.72 | t | 7.8 |
| H-11 | 8.81 | d | 7.5 |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound-6-one N-oxide
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 139.2 |
| C-2 | 122.5 |
| C-4 | 129.8 |
| C-5 | 117.4 |
| C-6 | 158.4 |
| C-6a | 141.2 |
| C-7a | 121.8 |
| C-8 | 121.3 |
| C-9 | 129.4 |
| C-10 | 124.7 |
| C-11 | 131.5 |
| C-11a | 145.1 |
| C-12a | 130.6 |
| C-12b | 136.8 |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data for this compound-6-one N-oxide
| Technique | Ionization Mode | [M]+ (m/z) | Key Fragment Ions (m/z) |
| EIMS | 70 eV | 236 | 220, 192, 164 |
Table 4: Infrared and Ultraviolet-Visible Spectroscopic Data for this compound-6-one N-oxide
| Spectroscopy | Medium | Absorption Maxima |
| IR | KBr | 1660, 1610, 1250 cm⁻¹ |
| UV-Vis | MeOH | 254, 282, 365 nm |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above, based on established scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Standard pulse sequences were utilized for the acquisition of one-dimensional spectra.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EIMS) was performed on a mass spectrometer at an ionization energy of 70 eV. The sample was introduced via a direct insertion probe. The resulting mass spectrum provided the molecular ion peak and characteristic fragmentation pattern.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹, revealing characteristic functional group absorptions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum was recorded on a spectrophotometer using methanol (B129727) (MeOH) as the solvent. The absorption spectrum was scanned over a wavelength range of 200-800 nm to determine the absorption maxima.
Structure Elucidation Workflow
The logical process for the elucidation of the this compound-6-one N-oxide structure is outlined in the following diagram.
Caption: Workflow for the structural elucidation of this compound-6-one N-oxide.
Unlocking the Therapeutic Potential of the Oceans: A Technical Guide to Identifying Novel Canthine Alkaloids from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data associated with the identification of novel canthine alkaloids from marine sponges. Marine sponges, particularly of the genus Hyrtios, have emerged as a promising source of these structurally unique and biologically active compounds. This document outlines the experimental protocols for their isolation and characterization, presents quantitative data in a clear, tabular format, and visualizes the intricate workflows and potential mechanisms of action.
Introduction to this compound Alkaloids from Marine Sponges
Marine sponges are prolific producers of a vast array of secondary metabolites, with alkaloids being one of the most significant classes.[1] Among these, this compound alkaloids, a subclass of β-carboline alkaloids, have garnered considerable interest due to their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[2] Notably, sponges of the genus Hyrtios have been identified as a key source of novel this compound-6-one derivatives, such as hyrtimomine D and E.[3][4] This guide focuses on the practical aspects of isolating and identifying these promising therapeutic leads.
Experimental Protocols
The successful isolation and identification of novel this compound alkaloids from marine sponges require a systematic and multi-step approach. The following protocols are a composite of established methodologies for the extraction and purification of alkaloids from marine invertebrates.
Sample Collection and Preparation
-
Collection: Marine sponges of the genus Hyrtios are collected by SCUBA diving from their natural habitat.
-
Preservation: Immediately after collection, the sponge samples are frozen at -20°C to prevent the degradation of bioactive compounds.
-
Preparation: The frozen sponge material is thawed and cut into smaller pieces to maximize the surface area for efficient solvent extraction.
Extraction of Crude Alkaloid Mixture
-
Initial Solvent Extraction: The sponge material (e.g., 1 kg wet weight) is submerged in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature and allowed to stand for 24 hours with occasional agitation. This process is repeated three times to ensure the exhaustive extraction of polar and semi-polar compounds, including alkaloids.[3][5][6]
-
Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning for Alkaloid Enrichment
-
Liquid-Liquid Partitioning: The crude extract is resuspended in a mixture of methanol/water and partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.
-
Further Partitioning: The aqueous methanol layer is then partitioned against a solvent of intermediate polarity, such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc), to extract the alkaloids.[7][8] The organic layer, now enriched with alkaloids, is collected.
-
Final Concentration: The alkaloid-rich organic fraction is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude alkaloid mixture.
Chromatographic Purification of Novel this compound Alkaloids
-
Size-Exclusion Chromatography: The crude alkaloid mixture is first subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step separates compounds based on their molecular size and is effective in removing high molecular weight impurities.[7]
-
Silica (B1680970) Gel Column Chromatography: Fractions from the Sephadex column are further purified by silica gel column chromatography. A step-gradient of increasing solvent polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to elute the compounds.[7] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): The final purification of individual this compound alkaloids is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient elution system, typically with acetonitrile (B52724) and water (often with a small percentage of a modifier like trifluoroacetic acid), is employed to obtain pure compounds.[7]
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the purified alkaloids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure of the novel compounds.[7]
Quantitative Data on Novel this compound Alkaloids
The following tables summarize the quantitative data for novel this compound alkaloids isolated from marine sponges of the genus Hyrtios.
Table 1: Novel this compound Alkaloids Isolated from Hyrtios Sponges
| Compound Name | Sponge Source | Molecular Formula | Reference |
| Hyrtimomine D | Hyrtios sp. | C₂₅H₂₂N₅O₂⁺ | [3][4] |
| Hyrtimomine E | Hyrtios sp. | C₂₅H₂₂N₅O₃⁺ | [3][4] |
Table 2: Biological Activity of Novel this compound Alkaloids from Hyrtios Sponges
| Compound Name | Bioactivity Assay | Cell Line / Organism | IC₅₀ / MIC (µg/mL) | Reference |
| Hyrtimomine D | Antifungal | Candida albicans | 4 | [9] |
| Antifungal | Cryptococcus neoformans | 4 | [9] | |
| Antibacterial | Staphylococcus aureus | 4 | [9] | |
| Hyrtimomine E | Antifungal | Candida albicans | 8 | [9] |
| Antifungal | Cryptococcus neoformans | 8 | [9] |
Note: Based on the comprehensive literature search, the specific compounds this compound-4-carboxylic acid and 1-amino-canthine-6-one have not yet been reported as isolated from marine sponges.
Visualizing the Path to Discovery and Action
Experimental Workflow
The following diagram illustrates the general workflow for the identification of novel this compound alkaloids from marine sponges.
References
- 1. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Compounds from the Red Sea Marine Sponge Hyrtios Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Initial Screening of Canthine Alkaloids for Biological Activity
Introduction: Canthine alkaloids are a class of naturally occurring β-carboline alkaloids characterized by an additional D-ring.[1] First isolated in 1952, these compounds are primarily found in plants from the Simaroubaceae and Rutaceae families.[1][2] this compound alkaloids and their derivatives have garnered significant interest from medicinal chemists and drug development professionals due to their broad spectrum of promising biological activities.[3][4] These activities include, but are not limited to, antimicrobial, anti-inflammatory, cytotoxic, antiparasitic, and antiviral effects.[5] The initial screening for these biological activities is a critical first step in the drug discovery pipeline, enabling the identification of promising lead compounds for further development. This guide provides an in-depth overview of the core methodologies, data interpretation, and key molecular pathways involved in the preliminary evaluation of this compound alkaloids.
Primary Biological Activities and Screening Targets
The diverse biological profile of this compound alkaloids necessitates a multi-assay approach for initial screening. The most commonly investigated activities are detailed below.
Antimicrobial Activity
This compound-6-one and its derivatives have demonstrated notable antibacterial and antifungal properties.[4] They have shown efficacy against various pathogens, including multidrug-resistant and methicillin-resistant strains of Staphylococcus aureus (MRSA) and fast-growing Mycobacterium species.[3]
Table 1: Antibacterial Activity of this compound Alkaloids
| Compound/Extract | Target Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Canthin-6-one (B41653) Alkaloids | Mycobacterium species | 8–82 µg/mL | [3] |
| Canthin-6-one Alkaloids | Multidrug-resistant S. aureus | 8–64 µg/mL | [3] |
| Canthin-6-one Alkaloids | Methicillin-resistant S. aureus | 8–64 µg/mL | [3] |
| C-ring-truncated canthin-6-one | Ralstonia solanacearum | 2 µg/mL | [4] |
| 10-hydroxycanthin-6-one (B1198173) | Bacillus cereus | 15.62 µg/mL |[6] |
Table 2: Antifungal Activity of this compound Alkaloids
| Compound/Extract | Target Organism | Activity Metric (% Inhibition @ 50 µg/mL) | Reference |
|---|---|---|---|
| Canthin-6-one (1) | Candida albicans | 95.7% | [4] |
| Canthin-6-one (1) | Cryptococcus neoformans | 96.9% | [4] |
| Canthin-6-ones (1, 2, 4, 7) | C. neoformans | >70% | [4] |
| 10-hydroxycanthin-6-one | Fusarium graminearum | 74.5% | [6] |
| 10-hydroxycanthin-6-one | Fusarium solani | 57.9% |[6] |
Anti-inflammatory Activity
Several this compound alkaloids effectively suppress inflammatory responses.[7] Their mechanisms often involve the downregulation of key pro-inflammatory mediators and signaling pathways in immune cells like macrophages.[8]
Table 3: Anti-inflammatory Activity of this compound Alkaloids
| Compound | Assay/Model | Activity Metric (IC₅₀ / ED₅₀) | Reference |
|---|---|---|---|
| This compound Alkaloids (1-5) | LPS-induced NO production (RAW 264.7 cells) | IC₅₀ = 7.73–15.09 µM | [6] |
| 5-methoxycanthin-6-one | Rat paw edema | ED₅₀ = 60.84 mg/Kg | [9] |
| Canthin-6-one | Rat paw edema | ED₅₀ = 96.64 mg/Kg | [9] |
| Alkaloidal Extract | DPPH Radical Scavenging | IC₅₀ = 23.12 µg/mL | [9] |
| 5-methoxycanthin-6-one | DPPH Radical Scavenging | IC₅₀ = 27.62 µg/mL | [9] |
| Canthin-6-one | DPPH Radical Scavenging | IC₅₀ = 33.60 µg/mL |[9] |
Cytotoxic (Antitumor) Activity
The potential of this compound alkaloids as antitumor agents has been extensively investigated. They exhibit cytotoxic effects against a range of cancer cell lines, with some compounds showing strong anti-proliferative activity at low concentrations.[7][10]
Table 4: Cytotoxic Activity of this compound Alkaloids
| Compound | Target Cell Line | Activity Metric (IC₅₀) | Reference |
|---|---|---|---|
| Canthin-6-one | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [10] |
| 1-methoxycanthin-6-one | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [10] |
| 5-methoxycanthin-6-one | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [10] |
| Canthin-6-one-3-N-oxide | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL |[10] |
Experimental Protocols for Initial Screening
Detailed methodologies are crucial for reproducible and reliable screening results. The following sections outline standard protocols for assessing the primary biological activities of this compound alkaloids.
Caption: General workflow for screening this compound alkaloids.
Protocol 1: Antimicrobial Susceptibility Testing (Micro-dilution Method)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.
-
Preparation:
-
Prepare a stock solution of the this compound alkaloid in a suitable solvent (e.g., DMSO).
-
Culture the target bacteria (e.g., S. aureus) or fungi (e.g., C. albicans) in appropriate broth overnight. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microplate.
-
Add 100 µL of the stock alkaloid solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.
-
-
Data Analysis:
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). An indicator dye like resazurin (B115843) can be used for clearer results.
-
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound alkaloid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and LPS only.
-
-
NO Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).
-
Protocol 3: Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., PC-3 for prostate cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[7]
-
-
Treatment:
-
Treat the cells with a range of concentrations of the this compound alkaloid for 24-48 hours. Include a vehicle control (solvent only).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Key Signaling Pathways in Anti-inflammatory Activity
Studies have shown that the anti-inflammatory effects of this compound alkaloids, particularly canthin-6-one, are mediated through the downregulation of critical inflammatory signaling pathways.[8]
Caption: Canthin-6-one inhibits NF-κB and Akt pathways.
In LPS-stimulated macrophages, canthin-6-one has been shown to:
-
Inhibit NF-κB Activation: It prevents the phosphorylation of the inhibitor kappa B (IκB), which normally keeps the Nuclear Factor kappa B (NF-κB) transcription factor sequestered in the cytoplasm.[8] By blocking IκB phosphorylation, NF-κB cannot translocate to the nucleus to activate the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines (TNF-α, MCP-1).[8]
-
Reduce Akt Phosphorylation: Canthin-6-one, but not some of its derivatives, markedly reduces the phosphorylation of Akt, a key protein in a parallel pro-inflammatory signaling cascade.[8] This dual inhibition of both the NF-κB and Akt pathways contributes to its potent anti-inflammatory activity.[8]
Conclusion
This compound alkaloids represent a structurally interesting and biologically potent class of natural products. The initial screening phase is paramount for identifying the most promising candidates for drug development. A systematic approach employing a battery of standardized in vitro assays—including antimicrobial, anti-inflammatory, and cytotoxic evaluations—provides the foundational data required for hit-to-lead progression. The quantitative data from these assays, when coupled with an understanding of the underlying molecular mechanisms, such as the inhibition of the NF-κB and Akt pathways, allows researchers to make informed decisions. The broad activity spectrum and low toxicity profile of many this compound alkaloids underscore their potential to be developed into new therapeutic agents for a wide range of diseases.[3][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity of Canthine-6-one on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthine-6-one, a β-carboline alkaloid found in various plants, has demonstrated significant antiproliferative and cytotoxic effects against a range of cancer cell lines.[1][2] These application notes provide a summary of its in vitro cytotoxicity, details of its mechanism of action, and standardized protocols for assessing its efficacy in a laboratory setting. The primary mode of action for this compound-6-one appears to be the induction of cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis.[1][2]
Data Presentation: Quantitative Cytotoxicity Data
The cytotoxic activity of this compound-6-one is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the reported IC50 values for this compound-6-one across various human cancer cell lines.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HT29 | Colon Carcinoma | 7.6 - 10.7 | [1] |
| H1975 | Lung Adenocarcinoma | 7.6 - 10.7 | [1] |
| A549 | Lung Carcinoma | 7.6 - 10.7 | [1] |
| MCF-7 | Breast Adenocarcinoma | 7.6 - 10.7 | [1] |
| PC-3 | Prostate Cancer | Data suggests strong antiproliferative effects, specific IC50 not provided in the abstract. | [2] |
| Jurkat | T-cell Leukemia | Data suggests strong antiproliferative effects, specific IC50 not provided in the abstract. | [2] |
| HeLa | Cervical Cancer | Data suggests strong antiproliferative effects, specific IC50 not provided in the abstract. | [2] |
| C6 | Rat Glioma | Data suggests strong antiproliferative effects, specific IC50 not provided in the abstract. | [2] |
| NIH-3T3 | Mouse Embryonic Fibroblasts | Data suggests strong antiproliferative effects, specific IC50 not provided in the abstract. | [2] |
Experimental Protocols
A detailed methodology for determining the in vitro cytotoxicity of this compound-6-one using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below.
Materials and Reagents:
-
This compound-6-one
-
Human cancer cell lines (e.g., HT29, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cancer cells from a sub-confluent culture flask using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound-6-one in DMSO.
-
Perform serial dilutions of the this compound-6-one stock solution in complete medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound-6-one. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow:
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Canthine-6-one Demonstrates Potent Anti-inflammatory Activity in LPS-Stimulated Macrophages
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The natural alkaloid canthine-6-one has been identified as a significant inhibitor of the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages. Research highlights its potential as a therapeutic agent for inflammatory diseases by demonstrating its ability to suppress the production of key pro-inflammatory mediators. These effects are attributed to the modulation of critical signaling pathways, including NF-κB and MAPK. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the anti-inflammatory properties of this compound-6-one.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli like LPS, a component of Gram-negative bacteria, results in the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound-6-one, a β-carboline alkaloid found in various plant species, has emerged as a promising anti-inflammatory agent. This document outlines its mechanism of action and provides standardized protocols to evaluate its efficacy.
Data Presentation
The anti-inflammatory effects of this compound-6-one and its derivatives have been quantified in LPS-stimulated macrophage models. The following tables summarize the dose-dependent inhibition of various pro-inflammatory markers by a representative this compound-6-one derivative, methyl this compound-6-one-2-carboxylate.[1]
Table 1: Inhibition of Pro-inflammatory Cytokine Secretion by a this compound-6-one Derivative in LPS-Stimulated Macrophages
| Concentration (µM) | Inhibition of IL-6 Secretion (%) | Inhibition of TNF-α Secretion (%) |
| 5 | 25.3 ± 3.1 | 21.8 ± 2.5 |
| 10 | 48.7 ± 4.2 | 45.1 ± 3.9 |
| 20 | 75.1 ± 6.5 | 71.3 ± 5.8 |
| 40 | 89.2 ± 7.8 | 85.6 ± 7.1 |
Data are presented as mean ± standard deviation and represent the percentage of inhibition compared to LPS-stimulated cells without treatment. Data is representative of findings for this compound-6-one derivatives.[1]
Table 2: Inhibition of NO and COX-2 Production by a this compound-6-one Derivative in LPS-Stimulated Macrophages
| Concentration (µM) | Inhibition of NO Production (%) | Inhibition of COX-2 Protein Expression (%) |
| 5 | 18.9 ± 2.2 | 22.4 ± 2.8 |
| 10 | 41.5 ± 3.7 | 46.8 ± 4.1 |
| 20 | 69.8 ± 5.9 | 73.1 ± 6.2 |
| 40 | 85.3 ± 7.3 | 88.9 ± 7.5 |
Data are presented as mean ± standard deviation and represent the percentage of inhibition compared to LPS-stimulated cells without treatment. NO production is indirectly measured by nitrite (B80452) levels in the culture supernatant. COX-2 expression is determined by Western blot analysis. Data is representative of findings for this compound-6-one derivatives.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound-6-one's anti-inflammatory activity.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound-6-one (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effect of this compound-6-one on macrophages.
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Purpose: To quantify the production of NO by measuring its stable metabolite, nitrite, in the culture supernatant.
-
Procedure:
-
Collect 50 µL of culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 4: Cytokine Quantification (ELISA)
-
Purpose: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate cytokine concentrations based on the standard curve.
-
Protocol 5: Western Blot Analysis for Signaling Pathways
-
Purpose: To investigate the effect of this compound-6-one on the activation of signaling pathways like NF-κB and MAPK.
-
Procedure:
-
After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p65, IκBα, p38, ERK, JNK).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Pathways and Workflows
To further elucidate the experimental design and the molecular mechanisms of this compound-6-one, the following diagrams are provided.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound-6-one.
Caption: Signaling pathways inhibited by this compound-6-one in LPS-stimulated macrophages.
Conclusion
This compound-6-one demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in LPS-stimulated macrophages. Its mechanism of action involves the suppression of key signaling pathways such as NF-κB and MAPK. The provided data and protocols offer a comprehensive guide for the further investigation and development of this compound-6-one as a potential therapeutic agent for a variety of inflammatory conditions.
References
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Canthine-6-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial susceptibility of canthine-6-one derivatives, a class of β-carboline alkaloids with promising antimicrobial properties. This document includes tabulated quantitative data from various studies, detailed experimental protocols for assessing antimicrobial activity, and visualizations of experimental workflows and proposed mechanisms of action.
Introduction to this compound-6-one Derivatives and their Antimicrobial Potential
This compound-6-one and its derivatives are naturally occurring alkaloids found in various plant species, microorganisms, and marine organisms.[1] These compounds have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and antitumor properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and this compound-6-one derivatives represent a promising avenue of research. Studies have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][3]
Quantitative Antimicrobial Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and percentage inhibition data for various this compound-6-one derivatives against a panel of microbial pathogens. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound-6-one Derivatives against Bacteria
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Canthin-6-one (B41653) | Staphylococcus aureus | 16 | [3][4] |
| Canthin-6-one | Multidrug-resistant S. aureus (MRSA) | 8 - 64 | [2] |
| Canthin-6-one | Bacillus cereus | 7.81 | [3][4] |
| Canthin-6-one | Bacillus subtilis | 12.5 (nmol/mL) | [2] |
| Canthin-6-one | Mycobacterium fortuitum | 8 - 16 | [3] |
| Canthin-6-one | Mycobacterium smegmatis | 8 - 16 | [3] |
| Canthin-6-one | Mycobacterium phlei | 8 - 16 | [3] |
| 8-hydroxy-canthin-6-one | Fast-growing Mycobacterium species | 8 - 32 | |
| 10-methoxycanthin-6-one derivative (6p) | Ralstonia solanacearum | 3.91 | [5] |
| 10-methoxycanthin-6-one derivative (6t) | Ralstonia solanacearum | 3.91 | [5] |
| 10-methoxycanthin-6-one derivative (6p) | Pseudomonas syringae | 3.91 | [5] |
| 10-methoxycanthin-6-one derivative (6t) | Pseudomonas syringae | 3.91 | [5] |
| Ester derivative of 10-hydroxycanthin-6-one (B1198173) (7s) | Bacillus cereus | 3.91 - 31.25 | [6] |
| Ester derivative of 10-hydroxycanthin-6-one (7t) | Bacillus cereus | 3.91 - 31.25 | [6] |
| Ester derivative of 10-hydroxycanthin-6-one (7s) | Bacillus subtilis | 3.91 - 31.25 | [6] |
| Ester derivative of 10-hydroxycanthin-6-one (7t) | Bacillus subtilis | 3.91 - 31.25 | [6] |
| Ester derivative of 10-hydroxycanthin-6-one (7s) | Ralstonia solanacearum | 3.91 - 31.25 | [6] |
| Ester derivative of 10-hydroxycanthin-6-one (7t) | Ralstonia solanacearum | 3.91 - 31.25 | [6] |
| Ester derivative of 10-hydroxycanthin-6-one (7s) | Pseudomonas syringae | 3.91 - 31.25 | [6] |
| Ester derivative of 10-hydroxycanthin-6-one (7t) | Pseudomonas syringae | 3.91 - 31.25 | [6] |
Table 2: Antifungal Activity of this compound-6-one Derivatives
| Compound/Derivative | Test Organism | Concentration (µg/mL) | Inhibition Rate (%) | MIC (µg/mL) | Reference |
| Canthin-6-one (1) | Candida albicans | 50 | 95.7 | - | [2] |
| Canthin-6-one (2) | Candida albicans | 50 | 58.4 | - | [2] |
| Canthin-6-one (4) | Candida albicans | 50 | 55.9 | - | [2] |
| Canthin-6-one (7) | Candida albicans | 50 | 81.3 | - | [2] |
| Canthin-6-one (1) | Cryptococcus neoformans | 50 | 96.9 | - | [2] |
| Canthin-6-one (2) | Cryptococcus neoformans | 50 | 76.3 | - | [2] |
| Canthin-6-one (4) | Cryptococcus neoformans | 50 | 96.6 | - | [2] |
| Canthin-6-one (7) | Cryptococcus neoformans | 50 | 83.2 | - | [2] |
| Canthin-6-one | Fusarium oxysporum f. sp. cucumerinum | - | - | 32.0 | [4][7] |
| Ester derivative of 10-hydroxycanthin-6-one (4) | Fusarium graminearum | 50 | 100 | - | [6] |
| Ester derivative of 10-hydroxycanthin-6-one (7s) | Fusarium graminearum | 50 | 100 | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments in determining the antimicrobial susceptibility of this compound-6-one derivatives are provided below.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
This compound-6-one derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
-
Resazurin (B115843) or other viability indicators (optional)
Protocol:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound-6-one derivative stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick 3-5 isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or at an appropriate temperature and duration for the specific fungus being tested.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the this compound-6-one derivative that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Alternatively, a viability indicator like resazurin can be added to the wells after incubation. A color change (e.g., from blue to pink) indicates cell viability. The MIC is the lowest concentration where no color change occurs.[8]
-
Agar (B569324) Disk Diffusion Method
This method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
This compound-6-one derivative solution of a known concentration
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Protocol:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.
-
-
Application of Disks:
-
Impregnate sterile blank paper disks with a specific volume (e.g., 20 µL) of the this compound-6-one derivative solution.
-
Allow the solvent to evaporate from the disks in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or calipers.[9]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for antimicrobial susceptibility testing of this compound-6-one derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Antimicrobial Mechanisms of Action
The exact antimicrobial mechanisms of this compound-6-one derivatives are still under investigation, but studies suggest a multi-target approach. The following diagram illustrates the proposed mechanisms.
Caption: Proposed antimicrobial mechanisms of this compound-6-one derivatives.
Proteomic analysis has indicated that this compound-6-one can significantly disrupt the metabolism of amino acids in fungi, affecting nutrient availability and leading to cell death.[4][7] In bacteria, the mechanisms appear to be multifaceted, with evidence suggesting inhibition of cell wall biosynthesis, damage to the cell membrane, disruption of energy and amino acid metabolism, and interference with protein and nucleic acid synthesis.[3]
Conclusion
This compound-6-one derivatives exhibit significant antimicrobial activity against a variety of pathogenic bacteria and fungi. The data and protocols presented here provide a valuable resource for researchers and drug development professionals working on the discovery and development of new antimicrobial agents. Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of this promising class of compounds.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative proteomics reveals the antifungal effect of canthin-6-one isolated from Ailanthus altissima against Fusarium oxysporum f. sp. cucumerinum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antibacterial Activity of Quaternized 10-Methoxycanthin-6-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative proteomics reveals the antifungal effect of canthin-6-one isolated from Ailanthus altissima against Fusarium oxysporum f. sp. cucumerinum in vitro | PLOS One [journals.plos.org]
- 8. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
Unveiling the Dance of Molecules: Protocols for DNA Intercalation Studies with Canthine-6-one
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Investigating Canthine-6-one's Interaction with DNA
This compound-6-one, a naturally occurring β-carboline alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities. Its planar structure suggests a potential to interact with DNA, possibly through intercalation, a mechanism of action for many therapeutic agents. Understanding this interaction is pivotal for the development of novel drugs. This document provides detailed application notes and standardized protocols for a suite of biophysical techniques to elucidate the DNA binding properties of this compound-6-one.
Introduction to DNA Intercalation
DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This process can lead to structural distortions of the DNA, interfering with replication and transcription, and ultimately inducing cellular apoptosis. The study of DNA intercalation is a cornerstone of medicinal chemistry and drug discovery. This compound-6-one and its derivatives have been suggested to bind to DNA, with computational studies indicating an intercalative mode of interaction. This guide outlines the experimental workflows to verify and quantify this binding.
Quantitative Data Summary
While extensive experimental data on the direct interaction of this compound-6-one with DNA is still emerging, computational and comparative studies provide valuable insights. The following tables summarize available quantitative data for this compound-6-one and its derivatives.
| Compound | Method | Parameter | Value | Reference |
| This compound-6-one | Molecular Docking | Intermolecular Energy | -7.3 kcal/mol | [1] |
| 10-Methoxy-canthine-6-one | Molecular Docking | Intermolecular Energy | -7.5 kcal/mol | [1] |
Table 1: Calculated Intermolecular Energies of this compound-6-one and its Derivative with DNA.
| This compound-6-one Derivatives | Cell Lines | Parameter | Concentration Range | Reference |
| Various Derivatives | AML cells | EC50 | 36 to 80 µM (after 24h) | [1] |
Table 2: Cytotoxicity of this compound-6-one Derivatives.
Experimental Workflow Overview
A multi-faceted approach employing several biophysical techniques is essential to comprehensively characterize the interaction between this compound-6-one and DNA. The following diagram illustrates a recommended experimental workflow.
Caption: A logical workflow for investigating this compound-6-one and DNA interaction.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for studying DNA-ligand interactions and can be specifically applied to this compound-6-one.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: Intercalation of a ligand into the DNA helix can cause hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the ligand's absorption spectrum due to the interaction of the ligand's chromophore with the DNA base pairs.
Protocol:
-
Materials:
-
Calf Thymus DNA (ctDNA)
-
This compound-6-one
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration can be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm. The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.
-
Prepare a stock solution of this compound-6-one in a suitable solvent (e.g., DMSO) and then dilute it in the Tris-HCl buffer.
-
Keep the concentration of this compound-6-one constant (e.g., 10-50 µM) in a cuvette.
-
Record the initial absorption spectrum of this compound-6-one (typically in the range of 200-400 nm).
-
Incrementally add small aliquots of the ctDNA stock solution to the this compound-6-one solution.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the absorption spectrum.
-
Correct for the dilution effect by subtracting the absorbance of the buffer and DNA at the corresponding concentrations.
-
-
Data Analysis:
-
Plot the absorbance of this compound-6-one at its λmax as a function of the DNA concentration.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Fluorescence Spectroscopy
Principle: The fluorescence of a molecule can be quenched or enhanced upon binding to DNA. If this compound-6-one is fluorescent, changes in its emission intensity upon titration with DNA can be monitored. Alternatively, a competitive binding assay using a known DNA intercalator like ethidium (B1194527) bromide (EB) can be employed.
Protocol (Competitive Binding with Ethidium Bromide):
-
Materials:
-
ctDNA
-
This compound-6-one
-
Ethidium Bromide (EB)
-
Tris-HCl buffer
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of ctDNA and EB in Tris-HCl buffer. The concentrations should be chosen to ensure significant fluorescence from the EB-DNA complex (e.g., 10 µM EB and 20 µM ctDNA).
-
Record the initial fluorescence emission spectrum of the EB-DNA complex (excitation typically around 480 nm, emission around 600 nm).
-
Add increasing concentrations of this compound-6-one to the EB-DNA solution.
-
After each addition, incubate for a few minutes to allow for equilibration and then record the fluorescence spectrum.
-
-
Data Analysis:
-
A decrease in the fluorescence intensity of the EB-DNA complex indicates that this compound-6-one is displacing EB, suggesting a competitive binding interaction.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
The binding constant of this compound-6-one can be estimated from the concentration required to achieve 50% quenching of the EB-DNA fluorescence.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is sensitive to the secondary structure of DNA. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation can induce changes in the DNA conformation, leading to alterations in the CD spectrum.
Protocol:
-
Materials:
-
ctDNA
-
This compound-6-one
-
Tris-HCl buffer
-
CD spectropolarimeter
-
-
Procedure:
-
Prepare a solution of ctDNA in Tris-HCl buffer (e.g., 50-100 µM).
-
Record the CD spectrum of the ctDNA alone in the range of 220-320 nm.
-
Prepare solutions of the ctDNA-canthine-6-one complex at different molar ratios (e.g., 1:0.5, 1:1, 1:2).
-
Record the CD spectra for each of the complex solutions.
-
-
Data Analysis:
-
Changes in the ellipticity and wavelength of the positive and negative bands of the DNA CD spectrum upon addition of this compound-6-one can indicate conformational changes. An increase in the positive band and a decrease in the negative band can be indicative of intercalation.
-
Viscosity Measurement
Principle: Intercalation lengthens the DNA double helix, which leads to an increase in the viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions have a smaller effect on DNA viscosity.
Protocol:
-
Materials:
-
ctDNA
-
This compound-6-one
-
Tris-HCl buffer
-
Viscometer (e.g., an Ostwald viscometer)
-
Constant temperature water bath
-
-
Procedure:
-
Prepare a solution of ctDNA in Tris-HCl buffer at a fixed concentration (e.g., 0.5 mM).
-
Measure the flow time of the buffer (t0) and the DNA solution (t).
-
Add increasing amounts of this compound-6-one to the DNA solution and measure the flow time at each concentration.
-
Maintain a constant temperature throughout the experiment.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) where η = (t - t₀)/t₀ and η₀ is the viscosity of the buffer.
-
Plot the relative specific viscosity ((η/η₀)¹ᐟ³) versus the ratio of the concentration of this compound-6-one to DNA.
-
A significant increase in the relative viscosity with increasing this compound-6-one concentration is a strong indication of an intercalative binding mode.
-
DNA Thermal Denaturation (Melting Temperature) Studies
Principle: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA dissociates into single strands. Intercalating agents stabilize the double helix, leading to an increase in the Tm.
Protocol:
-
Materials:
-
ctDNA
-
This compound-6-one
-
Tris-HCl buffer
-
UV-Vis spectrophotometer with a temperature controller
-
-
Procedure:
-
Prepare solutions of ctDNA in the absence and presence of this compound-6-one at different concentrations.
-
Monitor the absorbance of the DNA at 260 nm as the temperature is gradually increased (e.g., from 25°C to 95°C at a rate of 1°C/min).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain the DNA melting curve.
-
The Tm is the temperature at the midpoint of the transition.
-
An increase in the Tm (ΔTm) in the presence of this compound-6-one indicates stabilization of the DNA duplex, which is consistent with intercalation.
-
Signaling Pathway and Logical Relationship Diagrams
The interaction of this compound-6-one with DNA can trigger a cascade of cellular events, potentially leading to apoptosis. The following diagram illustrates a simplified hypothetical signaling pathway.
Caption: Hypothetical pathway from DNA intercalation to apoptosis.
By systematically applying these protocols, researchers can gain a comprehensive understanding of the DNA intercalation properties of this compound-6-one, paving the way for its potential development as a therapeutic agent.
References
Application Notes and Protocols for Determining IC50 Values of Canthine Derivatives using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthine alkaloids and their derivatives have emerged as a promising class of compounds in anticancer research, demonstrating significant cytotoxic effects against various cancer cell lines.[1][2] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of these potential therapeutic agents, providing a quantitative measure of their potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, making it an ideal tool for determining the IC50 values of novel this compound derivatives.[3] This document provides detailed application notes and a comprehensive protocol for utilizing the MTT assay to evaluate the cytotoxic potential of this compound derivatives.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. This reduction is primarily carried out by the succinate (B1194679) dehydrogenase enzyme and reflects the mitochondrial integrity and overall metabolic activity of the cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Application of MTT Assay for this compound Derivatives
The MTT assay is a robust and high-throughput method for screening the cytotoxic effects of a library of this compound derivatives on various cancer cell lines. By exposing cancer cells to a range of concentrations of a this compound derivative, a dose-response curve can be generated, from which the IC50 value is calculated. This value represents the concentration of the compound required to inhibit the growth of 50% of the cell population and is a key parameter for comparing the efficacy of different derivatives and selecting lead candidates for further development.
Data Presentation: IC50 Values of this compound-6-one Derivatives
The following table summarizes the in vitro antiproliferative activities (IC50 in µM) of a series of novel canthin-6-one (B41653) derivatives against four human cancer cell lines.
| Compound | HT29 (Colon) | H1975 (Lung) | A549 (Lung) | MCF-7 (Breast) |
| Canthin-6-one (CO) | 8.6 ± 0.7 | 10.7 ± 0.9 | 7.6 ± 0.5 | 9.2 ± 0.8 |
| 8a | 3.5 ± 0.3 | 4.1 ± 0.4 | 3.9 ± 0.3 | 4.5 ± 0.5 |
| 8b | 3.1 ± 0.2 | 3.8 ± 0.3 | 3.5 ± 0.2 | 4.1 ± 0.4 |
| 8c | 2.8 ± 0.2 | 3.5 ± 0.3 | 3.1 ± 0.2 | 3.8 ± 0.3 |
| 8d | 2.5 ± 0.2 | 3.1 ± 0.2 | 2.8 ± 0.2 | 3.5 ± 0.3 |
| 8e | 1.9 ± 0.1 | 2.5 ± 0.2 | 2.1 ± 0.1 | 2.8 ± 0.2 |
| 8f | 1.5 ± 0.1 | 2.1 ± 0.2 | 1.8 ± 0.1 | 2.5 ± 0.2 |
| 8g | 1.2 ± 0.1 | 1.8 ± 0.1 | 1.5 ± 0.1 | 2.1 ± 0.2 |
| 8h | 1.0 ± 0.1 | 1.5 ± 0.1 | 1.2 ± 0.1 | 1.9 ± 0.1 |
| 8i | 1.3 ± 0.1 | 1.9 ± 0.1 | 1.6 ± 0.1 | 2.3 ± 0.2 |
| 8j | 1.6 ± 0.1 | 2.2 ± 0.2 | 1.9 ± 0.1 | 2.6 ± 0.2 |
| 8k | 2.2 ± 0.2 | 2.8 ± 0.2 | 2.5 ± 0.2 | 3.1 ± 0.3 |
| 8l | 4.8 ± 0.4 | 5.5 ± 0.5 | 5.1 ± 0.4 | 5.9 ± 0.6 |
Data adapted from Ding et al., ACS Omega, 2023.[1]
The following table presents the IC50 values (in µM) of 9-methoxycanthin-6-one (B140682) against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian | 3.79 ± 0.069 |
| CaOV-3 | Ovarian | 15.09 ± 0.99 |
| MCF-7 | Breast | 10.13 ± 0.45 |
| MDA-MB-231 | Breast | 12.55 ± 0.78 |
| A549 | Lung | 11.22 ± 0.56 |
| HT29 | Colon | 9.89 ± 0.33 |
Data adapted from Yin et al., Molecules, 2022.[4]
Experimental Protocols
Materials and Reagents
-
Cancer cell lines (e.g., HT29, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
This compound derivatives stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Workflow of the MTT assay for determining IC50 values.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cancer cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in culture medium from a concentrated stock solution (e.g., in DMSO). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot a dose-response curve with the concentration of the this compound derivative on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that results in 50% cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software such as GraphPad Prism or a similar program.
-
Mechanism of Action and Signaling Pathway
Several studies suggest that this compound derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death), DNA damage, and ferroptosis.[5] One of the proposed mechanisms involves the upregulation of reactive oxygen species (ROS), leading to mitochondrial damage and the subsequent activation of apoptotic pathways.[5]
A key signaling pathway implicated in the pro-apoptotic activity of some this compound derivatives is the intrinsic apoptosis pathway. The process is initiated by intracellular stress, such as that induced by increased ROS levels and DNA damage. This leads to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death. This pathway is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members (e.g., Bax) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2) inhibiting it. Some this compound derivatives have been shown to downregulate the expression of Bcl-2, further promoting apoptosis.[5]
Caption: Intrinsic apoptosis signaling pathway induced by this compound derivatives.
Conclusion
The MTT assay is a reliable, sensitive, and high-throughput method for determining the IC50 values of this compound derivatives, providing essential data for the evaluation of their anticancer potential. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery and development to effectively screen and characterize novel this compound-based compounds. Understanding the cytotoxic potency and the underlying mechanisms of action is crucial for the advancement of these promising molecules as potential cancer therapeutics.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application of Canthine-6-one in Targeting the NLRP3 Inflammasome: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLR family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response.[1][2] Its aberrant activation is implicated in a wide range of chronic inflammatory diseases, including rheumatoid arthritis, neurodegenerative disorders, and metabolic diseases.[3][4][5] Canthine-6-one, a β-carboline alkaloid, and its derivatives have emerged as promising therapeutic agents for their potent anti-inflammatory properties, specifically their ability to target and inhibit the NLRP3 inflammasome.[3][5]
This document provides detailed application notes and protocols for researchers investigating the use of this compound-6-one and its derivatives, such as methyl this compound-6-one-2-carboxylate, in modulating NLRP3 inflammasome activity.
Mechanism of Action
This compound-6-one and its derivatives exert their inhibitory effects on the NLRP3 inflammasome through a multi-targeted approach. The primary mechanisms include:
-
Inhibition of NF-κB and MAPK Signaling Pathways: this compound-6-ones suppress the activation of key inflammatory signaling pathways like NF-κB and MAPK.[3][5][6] This leads to a downstream reduction in the transcription of pro-inflammatory genes, including NLRP3 and pro-IL-1β.[7]
-
Downregulation of NLRP3 Inflammasome Components: Treatment with this compound-6-one and its derivatives has been shown to decrease the expression levels of essential inflammasome proteins, namely NLRP3, pro-caspase-1, and pro-IL-1β.[3][5]
-
Reduction of Reactive Oxygen Species (ROS): The derivative methyl this compound-6-one-2-carboxylate has been demonstrated to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular redox homeostasis.[3][4][8] This leads to a reduction in ROS production, a critical trigger for NLRP3 inflammasome activation.[3][8]
The culmination of these effects is a significant reduction in the assembly and activation of the NLRP3 inflammasome, leading to decreased cleavage of caspase-1 and subsequent maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[3][7]
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of methyl this compound-6-one-2-carboxylate on the secretion of key inflammatory cytokines and the activation of caspase-1.
Table 1: Effect of Methyl this compound-6-one-2-carboxylate on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment Concentration (µM) | IL-6 Secretion (pg/mL) (Mean ± SD) | TNF-α Secretion (pg/mL) (Mean ± SD) |
| Control (LPS only) | 993.0 ± 738.9 | 703.1 ± 278.0 |
| 5 | 650.1 ± 421.9* | 492.0 ± 214.9** |
*p < 0.05, **p < 0.01 compared to control. Data is representative of findings reported in literature.
Table 2: Effect of Methyl this compound-6-one-2-carboxylate on NLRP3 Inflammasome Activation in LPS + ATP-Stimulated Macrophages
| Treatment Concentration (µM) | Relative Caspase-1 p20 Level (Fold Change from Control) | Relative IL-1β p17 Level (Fold Change from Control) |
| Control (LPS + ATP) | 1.00 | 1.00 |
| Low Concentration | Decreased | Decreased |
| High Concentration | Markedly Decreased | Markedly Decreased |
Note: This table represents the trend observed in Western blot analyses. Specific fold-change values would require densitometric analysis of the respective blots.[3]
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound-6-one's mechanism in inhibiting NLRP3 inflammasome.
Caption: Workflow for studying this compound-6-one's effect on NLRP3.
Detailed Experimental Protocols
Cell Culture and NLRP3 Inflammasome Activation
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound-6-one or its derivative (e.g., methyl this compound-6-one-2-carboxylate)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Sterile tissue culture plates
Protocol:
-
Seed macrophages in 6-well or 12-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound-6-one or its derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 4-6 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM and incubate for 30-60 minutes.
-
Following incubation, collect the cell culture supernatant for ELISA and Western blot analysis of secreted proteins.
-
Lyse the remaining cells in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis of intracellular proteins.
Western Blot Analysis
Materials:
-
Cell lysates and supernatants from the activation protocol
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NLRP3, anti-caspase-1 (for pro- and cleaved forms), anti-IL-1β (for pro- and mature forms), anti-Nrf2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of the cell lysates.
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5-10 minutes. For supernatants, proteins may need to be concentrated.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For quantitative analysis, use densitometry software to measure band intensity and normalize to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Cell culture supernatants
-
ELISA kits for IL-1β, IL-6, and TNF-α
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, add standards and samples (supernatants) to the antibody-coated microplate in duplicate.
-
Incubate the plate, typically for 2-3 hours at room temperature.
-
Wash the wells several times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate in the dark to allow for color development.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound-6-one and its derivatives represent a promising class of compounds for the therapeutic targeting of the NLRP3 inflammasome. The protocols and data presented here provide a framework for researchers to investigate their mechanism of action and efficacy in various in vitro models of inflammation. Further studies, including in vivo experiments, are warranted to fully elucidate their therapeutic potential in treating NLRP3-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An RRx-001 Analogue With Potent Anti-NLRP3 Inflammasome Activity but Without High-Energy Nitro Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of Canthin-6-one in Rheumatoid Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action of canthin-6-one (B41653) and its derivatives, particularly methyl canthin-6-one-2-carboxylate (Cant), in the context of rheumatoid arthritis (RA). It includes a summary of their effects on key inflammatory pathways, quantitative data from preclinical studies, and detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
Canthin-6-one and its analogues have emerged as promising therapeutic candidates for RA due to their multi-target anti-inflammatory properties. Their mechanism of action primarily involves the modulation of key signaling pathways within synovial macrophages and fibroblast-like synoviocytes (FLS), the primary effector cells in the pathogenesis of RA.
The key molecular mechanisms include:
-
Inhibition of the NLRP3 Inflammasome: Canthin-6-ones suppress the activation of the NLRP3 inflammasome, a critical driver of inflammation in RA. This leads to a reduction in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3][4][5][6]
-
Suppression of NF-κB Signaling: These compounds inhibit the activation of the NF-κB pathway, a central regulator of the inflammatory response. This results in the downregulation of various pro-inflammatory genes, including those for NLRP3, pro-IL-1β, and pro-IL-18.[1][3][7][8]
-
Modulation of the Hippo/YAP Pathway in FLS: In RA-FLS, canthin-6-ones inhibit the Hippo/YAP signaling pathway. This action curtails the migration, invasion, and proliferation of these aggressive cells, and reduces their production of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.[3][9][10]
-
Upregulation of Nrf2: Canthin-6-one derivatives have been shown to enhance the expression of Nrf2, a transcription factor that plays a crucial role in the antioxidant response, thereby reducing oxidative stress which is a key contributor to inflammation in RA.[2][4][5][6]
-
Inhibition of MAPK and PI3K-AKT Pathways: Evidence also points to the modulation of the MAPK and PI3K-AKT signaling pathways, further contributing to the reduction of inflammatory responses in macrophages.[2][5][6]
Data Presentation
The following tables summarize the quantitative effects of canthin-6-one and its derivatives on various cellular and molecular targets in in vitro models of rheumatoid arthritis.
Table 1: Effect of Methyl Canthin-6-one-2-carboxylate (Cant) on Pro-inflammatory Mediator Production in Macrophages
| Mediator | Cell Type | Treatment | Concentration (µM) | Inhibition | Reference |
| IL-1β | BMDMs | LPS + ATP | 10 | Significant Reduction | [2][5][6] |
| IL-6 | BMDMs | LPS | 10 | Significant Reduction | [2][5][6] |
| TNF-α | BMDMs | LPS | 10 | Significant Reduction | [2][5][6] |
| NO | BMDMs | LPS | 10 | Significant Reduction | [2][5][6] |
| COX2 | BMDMs | LPS | 10 | Significant Reduction | [2][5][6] |
BMDMs: Bone Marrow-Derived Macrophages
Table 2: Effect of Methyl Canthin-6-one-2-carboxylate (Cant) on RA-FLS Functions
| Function | Assay | Treatment | Concentration (µM) | Inhibition | Reference |
| Migration | Wound Healing | TNF-α | 20 | Significant | [9][10] |
| Invasion | Transwell Assay | TNF-α | 20 | Significant | [9][10] |
| MMP1 Expression | qPCR | TNF-α | 20 | Significant Reduction | [9][10] |
| MMP3 Expression | qPCR | TNF-α | 20 | Significant Reduction | [9][10] |
| IL-6 Production | ELISA | TNF-α | 20 | Significant Reduction | [9][10] |
RA-FLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes
Table 3: Effect of Canthin-6-one (CO) on Pro-inflammatory Mediators in Macrophages
| Mediator | Cell Type | Treatment | Concentration (µM) | Inhibition | Reference |
| iNOS | RAW 264.7 | LPS | 5 | Significant | [1][7][11] |
| PGE2 | RAW 264.7 | LPS | 5 | Significant | [1][7][11] |
| TNF-α | RAW 264.7 | LPS | 5 | Significant | [1][7][11] |
| MCP-1 | RAW 264.7 | LPS | 5 | Significant | [1][7][11] |
iNOS: Inducible Nitric Oxide Synthase; PGE2: Prostaglandin E2; MCP-1: Monocyte Chemoattractant Protein-1
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by canthin-6-one and a typical experimental workflow for its evaluation.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation in Macrophages
This protocol details the procedure for assessing the inhibitory effect of canthin-6-one on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium (for M-CSF)
-
Canthin-6-one or its derivatives (e.g., Methyl Canthin-6-one-2-carboxylate)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
ELISA kits for IL-1β
-
Antibodies for Western blot (Caspase-1, IL-1β, NLRP3)
-
96-well and 6-well cell culture plates
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in differentiation medium for 7 days to generate macrophages.
-
-
Cell Seeding:
-
On day 7, seed the differentiated BMDMs into 96-well plates (for ELISA) or 6-well plates (for Western blot) at an appropriate density (e.g., 1 x 10^5 cells/well for 96-well plates).
-
Allow cells to adhere overnight.
-
-
Priming and Treatment:
-
Prime the BMDMs with LPS (1 µg/mL) for 4-6 hours.
-
After priming, wash the cells and add fresh medium containing various concentrations of canthin-6-one (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO).
-
Incubate for 1 hour.
-
-
NLRP3 Activation:
-
Stimulate the cells with ATP (5 mM) for 20-30 minutes to activate the NLRP3 inflammasome.
-
-
Sample Collection and Analysis:
-
ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercial ELISA kit according to the manufacturer's instructions.
-
Western Blot:
-
Precipitate proteins from the supernatant to detect cleaved Caspase-1 (p20) and IL-1β (p17).
-
Lyse the cells to prepare whole-cell lysates and analyze the expression of pro-Caspase-1, pro-IL-1β, and NLRP3.
-
-
Protocol 2: RA-FLS Migration and Invasion Assays
This protocol describes how to evaluate the effect of canthin-6-one on the migratory and invasive properties of RA-FLS.
Materials:
-
Human RA-FLS cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Canthin-6-one or its derivatives
-
Recombinant human TNF-α
-
Culture inserts for wound healing assay
-
Transwell chambers with Matrigel-coated membranes (for invasion assay)
-
Crystal violet staining solution
Procedure:
-
Cell Culture and Treatment:
-
Culture RA-FLS in standard medium.
-
Pre-treat the cells with various concentrations of canthin-6-one (e.g., 10, 20 µM) for 24 hours.
-
-
Wound Healing (Migration) Assay:
-
Seed the pre-treated RA-FLS in a 24-well plate with culture inserts.
-
Once confluent, remove the inserts to create a uniform "wound".
-
Add fresh medium containing TNF-α (10 ng/mL) and the respective concentrations of canthin-6-one.
-
Capture images of the wound at 0 and 24 hours.
-
Quantify the wound closure area to assess cell migration.
-
-
Transwell Invasion Assay:
-
Seed the pre-treated RA-FLS in the upper chamber of a Matrigel-coated Transwell insert in serum-free medium.
-
Add medium containing TNF-α (10 ng/mL) and 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of stained cells under a microscope to quantify invasion.
-
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a general framework for an in vivo study of canthin-6-one in a mouse model of RA.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Canthin-6-one or its derivatives
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen with CFA.
-
On day 0, immunize mice with an intradermal injection of the emulsion at the base of the tail.
-
On day 21, administer a booster injection of type II collagen emulsified with IFA.
-
-
Treatment:
-
Begin oral administration of canthin-6-one (at various doses) or vehicle daily, starting from the day of the booster injection or upon the onset of clinical signs of arthritis.
-
-
Clinical Assessment:
-
Monitor the mice regularly for the development and severity of arthritis.
-
Score each paw based on the degree of inflammation, swelling, and redness (e.g., on a scale of 0-4). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Histopathological Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect the ankle joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
-
Biochemical Analysis:
-
Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Methyl Canthin-6-one-2-carboxylate in Targeting the NLRP3 Inflammasome in Rheumatoid Arthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 8. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methyl Canthin-6-one-2-carboxylate Restrains the Migration/Invasion Properties of Fibroblast-like Synoviocytes by Suppressing the Hippo/YAP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
Canthine-6-one: A Promising Therapeutic Candidate for Chronic Inflammatory Diseases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory diseases, a broad category of debilitating conditions including inflammatory bowel disease (IBD), rheumatoid arthritis, and neuroinflammatory disorders, are characterized by a persistent and dysregulated immune response.[1][2][3] Current therapeutic strategies often have limitations, including adverse side effects and loss of efficacy over time. Canthine-6-one, a β-carboline alkaloid found in various plant species, has emerged as a potential therapeutic agent due to its significant anti-inflammatory properties.[1][4][5][6] Emerging evidence from both in vitro and in vivo studies suggests that this compound-6-one and its derivatives can ameliorate inflammatory responses by targeting multiple key signaling pathways.[1][2][5] These compounds have been shown to suppress the production of pro-inflammatory mediators, positioning them as attractive candidates for further drug development.[1][7]
This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound-6-one in chronic inflammatory diseases.
Mechanism of Action
This compound-6-one exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways that are often dysregulated in chronic inflammatory conditions.[1][8] The primary mechanisms of action include the inhibition of the NF-κB and MAPK pathways, modulation of the JAK/STAT signaling cascade, and suppression of the NLRP3 inflammasome activation.[1][8]
Key Signaling Pathways Modulated by this compound-6-one:
-
Nuclear Factor-kappa B (NF-κB) Pathway: this compound-6-one has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[1][5][9] It can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, leading to a downstream reduction in the expression of pro-inflammatory genes.[1][5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade, which includes p38, JNK, and ERK, plays a crucial role in the production of inflammatory cytokines.[10] this compound-6-one has been observed to interfere with this pathway, although the precise molecular interactions are still under investigation.[1][8]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway is critical for mediating the cellular responses to a wide range of cytokines.[11][12][13] this compound-6-one can modulate this pathway, thereby affecting inflammatory cell signaling.[1][8]
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][14][15] this compound-6-one has been found to suppress both the production of NLRP3 inflammasome components and its activation.[1][7]
Data Presentation
In Vitro Efficacy of this compound-6-one and its Derivatives
| Compound | Assay | Target/Cell Line | IC50 / Effective Concentration | Reference |
| This compound-6-one | NF-κB Inhibition | - | - | [9] |
| 9-hydroxycanthin-6-one | NF-κB Inhibition | - | 3.8 µM | [9] |
| 9-methoxycanthin-6-one | NF-κB Inhibition | - | 7.4 µM | [9] |
| This compound-6-one | iNOS Expression | LPS-stimulated macrophages | 1 and 5 µM | [5] |
| 5-(1-hydroxyethyl)-canthin-6-one | iNOS Expression | LPS-stimulated macrophages | 7.5 and 15 µM | [5] |
| This compound-6-one | PGE2 Production | LPS-stimulated macrophages | 1 and 5 µM | [5] |
| 5-(1-hydroxyethyl)-canthine-6-one | PGE2 Production | LPS-stimulated macrophages | 15 µM | [5] |
| Methyl canthin-6-one-2-carboxylate | Pro-inflammatory mediator suppression | Macrophages | Dose-dependent | [7] |
In Vivo Efficacy of this compound-6-one
| Animal Model | Compound | Dosage | Key Findings | Reference |
| TNBS-induced colitis (rats) | This compound-6-one | 1, 5, and 25 mg/kg (p.o.) | Reduced macroscopic and histological damage; decreased MPO and MDA; restored GSH; reduced TNF-α, IL-1β, IL-12p70, VEGF; increased IL-10. | [16][17] |
| Carrageenan-induced paw edema (rats) | This compound-6-one | 10-100 mg/kg (p.o.) | Dose-dependent anti-inflammatory effect (ED50 = 96.64±0.012 mg/kg). | [18] |
| Carrageenan-induced paw edema (rats) | 5-methoxycanthin-6-one | 10-100 mg/kg (p.o.) | Dose-dependent anti-inflammatory effect (ED50 = 60.84±0.010 mg/kg). | [18] |
Mandatory Visualizations
Caption: this compound-6-one's multi-target anti-inflammatory mechanism.
Caption: General experimental workflow for evaluating this compound-6-one.
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound-6-one (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine release).
-
2. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound-6-one.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Protocol:
-
Plate cells in a 96-well plate and treat with this compound-6-one as described above.
-
After the incubation period, add 10 µL of MTT solution to each well.[12][19]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[12][19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the culture supernatant.
-
Materials:
-
Griess Reagent: A mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium nitrite standard solution.
-
-
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of a 24-well plate.
-
Add 100 µL of Griess Reagent to each supernatant sample in a 96-well plate.[20]
-
Incubate at room temperature for 10-15 minutes, protected from light.[20]
-
Measure the absorbance at 540 nm.[20]
-
Quantify nitrite concentration using a standard curve generated with sodium nitrite.
-
4. Cytokine Measurement (ELISA)
This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
-
Materials:
-
Commercially available ELISA kits for the specific cytokines.
-
-
Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[21]
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.[22]
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours.
-
Wash and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.
-
Wash and add the substrate solution (e.g., TMB).[23]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
5. Western Blot Analysis
This protocol is to assess the effect of this compound-6-one on the phosphorylation of key proteins in the NF-κB, MAPK, and JAK/STAT signaling pathways.
-
Protocol:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[24]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65, p38, JNK, ERK, and STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
6. NLRP3 Inflammasome Activation Assay
This assay measures the activation of the NLRP3 inflammasome through the detection of active caspase-1 and mature IL-1β.
-
Protocol:
-
Prime macrophages with LPS (e.g., 500 ng/mL) for 4 hours.
-
Pre-treat with this compound-6-one for 1 hour.
-
Activate the NLRP3 inflammasome with a second stimulus such as ATP (5 mM) or nigericin (B1684572) (10 µM) for 30-60 minutes.
-
Collect the cell culture supernatant and cell lysates.
-
Analyze the supernatant for secreted IL-1β by ELISA.
-
Analyze the cell lysates and supernatants for cleaved caspase-1 (p20 subunit) by Western blot.
-
In Vivo Models of Chronic Inflammation
1. DSS-Induced Colitis Model
This model is suitable for studying ulcerative colitis.
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Administer 2-3% dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 consecutive days to induce acute colitis.[5][8] For chronic colitis, administer cycles of DSS followed by regular drinking water.[7][8]
-
Treatment: Administer this compound-6-one orally (gavage) daily, starting before or concurrently with DSS administration.
-
Endpoints:
-
Daily monitoring of body weight, stool consistency, and rectal bleeding (Disease Activity Index - DAI).
-
At the end of the experiment, measure colon length and weight.
-
Histopathological analysis of colon tissue (H&E staining).
-
Biochemical analysis of colon tissue for myeloperoxidase (MPO) activity and cytokine levels (ELISA).
-
2. TNBS-Induced Colitis Model
This model mimics Crohn's disease.
-
Animals: Wistar rats or certain mouse strains.
-
Induction: Intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.[25][26] Ethanol is used to break the mucosal barrier.[25]
-
Treatment: Administer this compound-6-one orally prior to and following TNBS instillation.
-
Endpoints: Similar to the DSS model, including DAI, macroscopic scoring of the colon, histology, and biochemical markers.[16][17]
3. Collagen-Induced Arthritis (CIA) Model
This is a widely used model for rheumatoid arthritis.
-
Animals: DBA/1 mice are highly susceptible.
-
Induction:
-
Primary immunization: Emulsify type II collagen (bovine or chicken) in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster immunization: 21 days later, inject an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: Begin oral administration of this compound-6-one at the time of the booster immunization or upon the onset of clinical signs of arthritis.
-
Endpoints:
-
Regularly score the severity of arthritis in the paws.
-
Measure paw thickness with a caliper.
-
Histopathological analysis of the joints.
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Conclusion
This compound-6-one represents a promising scaffold for the development of novel therapeutics for chronic inflammatory diseases. Its ability to target multiple key inflammatory pathways provides a strong rationale for its further investigation. The protocols outlined in this document provide a comprehensive framework for researchers to evaluate the efficacy and elucidate the mechanism of action of this compound-6-one and its derivatives in relevant preclinical models. Rigorous and standardized experimental approaches are crucial for advancing this promising natural product towards clinical application.
References
- 1. chondrex.com [chondrex.com]
- 2. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. redoxis.se [redoxis.se]
- 8. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. socmucimm.org [socmucimm.org]
- 15. mdpi.com [mdpi.com]
- 16. Canthin-6-one ameliorates TNBS-induced colitis in rats by modulating inflammation and oxidative stress. An in vivo and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. diva-portal.org [diva-portal.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 26. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Antiproliferative Effects of 9-Hydroxycanthin-6-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiproliferative effects of 9-hydroxycanthin-6-one (B1245731), a β-carboline alkaloid with demonstrated anti-cancer properties. This document details the methodologies for key experiments to investigate its mechanism of action, presents quantitative data in structured tables, and includes visualizations of relevant signaling pathways and experimental workflows.
Introduction
9-hydroxycanthin-6-one is a naturally occurring compound that has shown potent cytotoxic effects against various cancer cell lines.[1][2] Research indicates that its primary mechanisms of action involve the induction of apoptosis through a caspase- and reactive oxygen species (ROS)-dependent pathway and the inhibition of the Wnt signaling pathway.[1][3] These multifaceted effects make 9-hydroxycanthin-6-one a promising candidate for further investigation in cancer drug discovery and development.
Data Presentation
The following tables summarize the quantitative data on the antiproliferative and pro-apoptotic effects of 9-hydroxycanthin-6-one and its related analogue, 9-methoxycanthin-6-one.
Table 1: Cytotoxicity of 9-Hydroxycanthin-6-one in Ovarian Cancer Cell Lines
| Cell Line | Assay | Endpoint | Result | Reference |
| SKOV-3 | Not Specified | Cytotoxicity | Potent | [1] |
| A2780 | Not Specified | Cytotoxicity | Potent | [1] |
| OVCAR-3 | Not Specified | Cytotoxicity | Potent | [1] |
Note: The original study described the cytotoxicity as "potent" but did not provide specific IC50 values.
Table 2: IC50 Values of 9-Methoxycanthin-6-one in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal | 3.79 ± 0.069 | [4] |
| A2780 | Ovarian | 4.04 ± 0.36 | [4] |
| HeLa | Cervical | 4.30 ± 0.27 | [4] |
| A375 | Skin | 5.71 ± 0.20 | [4] |
| SKOV-3 | Ovarian | 5.80 ± 0.40 | [4] |
| MCF-7 | Breast | 15.09 ± 0.99 | [4] |
Table 3: Apoptotic Effects of 9-Methoxycanthin-6-one on Cancer Cell Lines
| Cell Line | Concentration | Incubation Time (h) | Apoptotic Index (%) | Reference |
| HT-29 | IC50/5 | 6 | 15.2 ± 1.5 | [4] |
| IC50 | 6 | 35.8 ± 2.1 | [4] | |
| IC50 x 5 | 6 | 65.4 ± 3.2 | [4] | |
| A2780 | IC50/5 | 24 | 18.9 ± 1.8 | [4] |
| IC50 | 24 | 45.1 ± 2.5 | [4] | |
| IC50 x 5 | 24 | 75.3 ± 4.1 | [4] | |
| SKOV-3 | IC50/5 | 48 | 22.5 ± 2.0 | [4] |
| IC50 | 48 | 52.7 ± 3.3 | [4] | |
| IC50 x 5 | 48 | 82.1 ± 4.5 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by 9-hydroxycanthin-6-one and a general workflow for its investigation.
Caption: Mechanism of 9-hydroxycanthin-6-one.
Caption: Experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 9-hydroxycanthin-6-one on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SKOV-3, A2780)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
9-hydroxycanthin-6-one stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 9-hydroxycanthin-6-one in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by 9-hydroxycanthin-6-one.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
9-hydroxycanthin-6-one
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of 9-hydroxycanthin-6-one for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use appropriate software to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for analyzing the effect of 9-hydroxycanthin-6-one on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
9-hydroxycanthin-6-one
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of 9-hydroxycanthin-6-one for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Reactive Oxygen Species (ROS) Detection Assay
This protocol is for measuring intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
9-hydroxycanthin-6-one
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) stock solution (in DMSO)
-
PBS or HBSS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black plate (for plate reader) or 6-well plate (for flow cytometry).
-
Treat the cells with 9-hydroxycanthin-6-one for the desired time.
-
Remove the treatment medium and wash the cells with PBS or HBSS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS or HBSS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or analyze by flow cytometry in the FITC channel.
-
The fluorescence intensity is proportional to the intracellular ROS levels.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting the activation of caspases and other apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
9-hydroxycanthin-6-one
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-cleaved Caspase-8, anti-Caspase-9, anti-cleaved Caspase-9, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with 9-hydroxycanthin-6-one for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. (Dilutions to be optimized based on manufacturer's instructions, typically 1:1000).
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
References
- 1. 9-Hydroxycanthin-6-one isolated from stem bark of Ailanthus altissima induces ovarian cancer cell apoptosis and inhibits the activation of tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Relationship - CASP9 - inhibits - 9-hydroxycanthin-6-one [biokb.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Canthine-6-one Derivatives in the Development of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of canthine-6-one derivatives as potential anticancer agents. The information presented herein is intended to guide researchers in the synthesis, evaluation, and mechanistic understanding of this promising class of compounds.
Introduction
This compound-6-one, a β-carboline alkaloid found in various natural sources, has demonstrated a range of biological activities, including antitumor effects.[1][2] However, its therapeutic potential is often limited by poor water solubility and moderate antiproliferative activity.[2] To address these limitations, researchers have focused on the design and synthesis of novel this compound-6-one derivatives. These efforts have led to the development of compounds with improved solubility and significantly enhanced anticancer potency. This document outlines the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on providing practical protocols for their investigation.
Data Presentation: Antiproliferative Activity
A series of novel this compound-6-one derivatives, designated 8a-l, were synthesized by introducing different amide side chains at the C-2 position.[1][2] Their antiproliferative activities were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Substitution | HT29 (Colon) IC50 (μM) | A549 (Lung) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | HeLa (Cervical) IC50 (μM) |
| Canthin-6-one (CO) | - | 8.6 | 10.7 | 9.8 | 7.6 |
| 8h | N-methyl piperazine (B1678402) | 1.0 | 1.9 | 1.5 | 1.2 |
| 9-methoxycanthin-6-one (B140682) | 9-methoxy | - | - | - | - |
| A2780 (Ovarian) | 4.04 ± 0.36 | ||||
| HT-29 (Colon) | 3.79 ± 0.069 | ||||
| SKOV-3 (Ovarian) | 15.09 ± 0.99 |
Data for compounds 8a-l are from Ding et al., 2023.[1][2] Data for 9-methoxycanthin-6-one is from a study on its effects on various cancer cell lines.[3][4] Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
Among the synthesized derivatives, compound 8h , which features an N-methyl piperazine group, demonstrated the most potent antiproliferative activity, with IC50 values in the low micromolar range across all tested cell lines.[1][2] Notably, its potency against the HT29 colon cancer cell line was approximately 8.6-fold greater than that of the parent compound, canthin-6-one.[2]
Experimental Protocols
This protocol describes a general method for the synthesis of this compound-6-one derivatives, exemplified by the synthesis of compound 8h.[1][2]
Materials:
-
L-tryptophan methyl ester hydrochloride
-
Dimethoxyacetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Potassium permanganate (B83412) (KMnO4)
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Acetic anhydride (B1165640)
-
Sodium carbonate
-
2-piperazineethylamine
Procedure:
-
Pictet-Spengler Cyclization: React L-tryptophan methyl ester hydrochloride with dimethoxyacetaldehyde in the presence of TFA in DCM to yield the corresponding tetrahydro-β-carboline intermediate.
-
Oxidation: Oxidize the intermediate from the previous step with KMnO4 in THF.
-
Hydrolysis: Hydrolyze the resulting compound with acetic acid.
-
Cyclization: Treat the product with acetic anhydride and sodium carbonate to form the key this compound-6-one intermediate.
-
Amidation: React the this compound-6-one intermediate with 2-piperazineethylamine in methanol to yield the final product, compound 8h.[1]
For detailed reaction conditions, including temperatures, times, and purification methods, please refer to the supporting information of the source publication.[2]
This protocol outlines a standard procedure for evaluating the antiproliferative activity of this compound-6-one derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT29, A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound-6-one derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound-6-one derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Mechanism of Action
The anticancer effects of this compound-6-one and its derivatives are attributed to multiple mechanisms, including the induction of apoptosis, DNA damage, and ferroptosis.[1][5] The parent compound, canthin-6-one, has been shown to cause an accumulation of cancer cells in the G2/M phase of the cell cycle, suggesting interference with the G2/M transition.[6][7]
Several key signaling pathways are modulated by this compound-6-one derivatives. Compound 8h, for instance, has been shown to upregulate the levels of reactive oxygen species (ROS), leading to mitochondrial damage.[1][5] This is followed by the regulation of apoptosis-associated proteins, such as the downregulation of Bcl-2 and the upregulation of cleaved-caspase 3, ultimately promoting programmed cell death.[1][5] Furthermore, compound 8h can induce ferroptosis by reducing glutathione (B108866) (GSH) levels and inhibiting the expression of glutathione peroxidase 4 (GPX4).[1][5]
Caption: Mechanism of action for this compound-6-one derivative 8h.
To elucidate the mechanism of action of this compound-6-one derivatives, a series of in vitro experiments can be performed.
Caption: Workflow for investigating the anticancer mechanism.
Conclusion
The derivatization of the this compound-6-one scaffold represents a promising strategy for the development of novel anticancer agents. The introduction of specific side chains, such as the N-methyl piperazine group in compound 8h, has been shown to significantly enhance antiproliferative activity and improve physicochemical properties. The multifaceted mechanism of action, involving the induction of apoptosis, ferroptosis, and DNA damage, provides a strong rationale for the further investigation of these compounds in preclinical and clinical settings. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field of anticancer drug discovery.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Canthine-6-one
Welcome to the technical support center for the total synthesis of canthine-6-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in synthesizing this important β-carboline alkaloid.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the total synthesis of this compound-6-one, organized by reaction type.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for constructing the tetrahydro-β-carboline core of this compound-6-one. However, researchers may face challenges in achieving high yields and purity.
Q1: I am observing a low yield in my Pictet-Spengler reaction between tryptamine (B22526) and an aldehyde/keto acid. What are the potential causes and solutions?
A1: Low yields in the Pictet-Spengler reaction can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Starting Material Quality: Impurities in either the tryptamine derivative or the carbonyl compound can inhibit the reaction or lead to side products.
-
Solution: Ensure the purity of your starting materials. Recrystallize or chromatograph the tryptamine and distill the aldehyde if necessary.
-
-
Reaction Conditions: The choice of acid catalyst, solvent, and temperature is crucial.
-
Solution: Optimize the reaction conditions. While trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is common, other acids like p-toluenesulfonic acid (p-TsOH) may be effective. Some substrates may benefit from a non-polar solvent like toluene (B28343) or require elevated temperatures to drive the reaction to completion.[1]
-
-
Formation of Side Products: Incomplete cyclization or side reactions can reduce the yield of the desired tetrahydro-β-carboline.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If side products are observed, consider adjusting the reaction time or temperature. A lower temperature may increase selectivity.
-
Experimental Protocol: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis [2][3]
-
Dissolve L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add dimethoxyacetaldehyde (1.1 eq).
-
Cool the mixture to 0 °C and add TFA (2.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for 6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification, with expected yields around 90%.
Oxidation of Tetrahydro-β-carboline to β-carboline
The aromatization of the tetrahydro-β-carboline intermediate is a critical step that can be prone to low yields.
Q2: My oxidation of the tetrahydro-β-carboline intermediate to the aromatic β-carboline is resulting in a low yield. How can I improve this?
A2: Low yields in this oxidation step are a common challenge. Here are some troubleshooting strategies:
-
Choice of Oxidizing Agent: The potency and selectivity of the oxidizing agent are critical. Harsh oxidants can lead to over-oxidation and decomposition.
-
Solution: Several oxidizing agents can be employed. Potassium permanganate (B83412) (KMnO₄) is effective but can be aggressive.[2] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a milder alternative that often provides cleaner reactions and higher yields.[4] Manganese dioxide (MnO₂) is another option, particularly for substrates sensitive to stronger oxidants.
-
-
Reaction Conditions: Temperature and reaction time must be carefully controlled to prevent side reactions.
-
Solution: Start with milder conditions (e.g., lower temperature, shorter reaction time) and gradually increase them while monitoring the reaction by TLC. For KMnO₄ oxidations, running the reaction at room temperature for 12 hours is a good starting point.[2] For DDQ, reactions are often carried out in refluxing benzene (B151609) or dioxane.[5]
-
-
Purification: The product may be difficult to separate from the oxidant byproducts.
-
Solution: For DDQ oxidations, the resulting hydroquinone (B1673460) can often be precipitated and removed by filtration.[5] Column chromatography on silica (B1680970) gel is typically required for purification after oxidation with KMnO₄ or MnO₂.
-
Experimental Protocol: KMnO₄ Oxidation of Tetrahydro-β-carboline [2][3]
-
Dissolve the crude tetrahydro-β-carboline from the previous step in tetrahydrofuran (B95107) (THF).
-
Add KMnO₄ (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove manganese dioxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the aromatic β-carboline (typical yield ~72%).
Bischler-Napieralski Reaction
This alternative cyclization method can also be challenging, with the potential for side reactions.
Q3: I am attempting a Bischler-Napieralski cyclization to form a dihydro-β-carboline, but I am observing significant side product formation. How can I minimize this?
A3: The Bischler-Napieralski reaction is sensitive to reaction conditions, and side product formation is a known issue.[6]
-
Retro-Ritter Reaction: A common side reaction is the formation of a styrene (B11656) derivative via a retro-Ritter reaction.[6][7]
-
Harsh Reagents: Dehydrating agents like phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) can be harsh and lead to decomposition.[7]
-
Solution: A milder alternative is to use trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[8] This often allows the reaction to proceed at lower temperatures with shorter reaction times.
-
-
Substrate Reactivity: The electronic nature of the aromatic ring influences the ease of cyclization. Electron-donating groups facilitate the reaction.[7]
-
Solution: For substrates lacking electron-donating groups, more forcing conditions, such as refluxing in POCl₃ with P₂O₅, may be necessary.[7]
-
Experimental Protocol: Bischler-Napieralski Cyclization [9]
-
In a dry round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide substrate in an anhydrous solvent (e.g., DCM, toluene).
-
Cool the solution to 0 °C.
-
Slowly add the dehydrating agent (e.g., POCl₃, 3.0 eq) dropwise.
-
Allow the reaction to stir at the appropriate temperature (room temperature to 100 °C) for 1-4 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the mixture to pH ~7-8 with a base (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Suzuki Coupling
For certain synthetic strategies, a Suzuki coupling is employed to form a key C-C bond in the this compound-6-one backbone.
Q4: My Suzuki coupling reaction to form a precursor to the this compound-6-one core is not proceeding to completion. What should I check?
A4: Suzuki coupling reactions are robust but can be sensitive to several factors.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for efficient coupling.
-
Solution: For many applications, a catalyst system of Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like SPhos is highly effective.[10] If one catalyst system fails, screening other catalysts and ligands is recommended.
-
-
Base and Solvent: The base and solvent system plays a critical role in the catalytic cycle.
-
Solution: A common and effective system is potassium carbonate (K₂CO₃) in a mixture of dioxane and water.[11] Other bases like cesium carbonate or potassium phosphate (B84403) can also be effective. The presence of water is often necessary to activate the boronic acid.[12]
-
-
Oxygen Sensitivity: The palladium(0) active catalyst can be sensitive to oxygen.
-
Solution: Ensure the reaction is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
-
Purity of Boronic Acid: Boronic acids can degrade upon storage.
-
Solution: Use freshly purchased or purified boronic acid.
-
Experimental Protocol: Suzuki Coupling [11][13]
-
To a Schlenk flask, add the aryl halide (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 3:1 dioxane/water).
-
Heat the reaction mixture to 100-105 °C and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q: What are the most common overall challenges in the total synthesis of this compound-6-one?
A: The primary challenges include:
-
Low Overall Yields: Many early synthetic routes were plagued by low overall yields, often due to inefficient steps or difficult purifications.[14]
-
Multi-step Syntheses: Many reported syntheses involve multiple steps, which can be time-consuming and contribute to lower overall yields.[2]
-
Purification of Intermediates and Final Product: The planar and often poorly soluble nature of this compound-6-one and its precursors can make purification by chromatography challenging.[15]
Q: Are there any particularly problematic steps to be aware of?
A: The oxidation of the tetrahydro-β-carboline or dihydro-β-carboline intermediate to the fully aromatic this compound-6-one can be challenging, with risks of over-oxidation or incomplete reaction.[4] The Bischler-Napieralski cyclization is also known for the potential formation of side products.[6]
Q: What are some typical yields for the key synthetic steps?
A: The following table summarizes representative yields for key reactions in the synthesis of this compound-6-one and its derivatives.
| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Pictet-Spengler Reaction | L-tryptophan methyl ester HCl, dimethoxyacetaldehyde, TFA, DCM, rt, 6h | Tetrahydro-β-carboline intermediate | ~90 | [2][3] |
| KMnO₄ Oxidation | Tetrahydro-β-carboline, KMnO₄, THF, rt, 12h | Aromatic β-carboline | ~72 | [2][3] |
| Cyclization | Carboxylic acid intermediate, Ac₂O, Na₂CO₃, 120°C, 5h | Canthin-6-one (B41653) intermediate | ~80 | [2][3] |
| Suzuki Coupling | Aryl bromide, phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 100-105°C, 2-3h | Biaryl precursor | 89.9-99.5 | [11] |
| C-N Coupling | Naphthyridone, CuI, DMEDA, Cs₂CO₃, dioxane/H₂O, 100-105°C, 1.5-2h | Canthin-6-one derivative | 90.9-98.9 | [11] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Pictet-Spengler Reaction
Caption: Troubleshooting workflow for low yields in the Pictet-Spengler reaction.
Experimental Workflow for a Multi-step this compound-6-one Synthesis
Caption: A common multi-step synthetic workflow for this compound-6-one.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Water Solubility of Canthine-6-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and solutions for researchers encountering poor water solubility with canthine-6-one derivatives. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My this compound-6-one derivative shows promising in vitro activity but has extremely low water solubility. What is the first step to address this?
A1: The initial step is to accurately quantify the aqueous solubility of your compound. A common and reliable method is the shake-flask method followed by UV-Vis spectroscopy. This will provide a baseline value and help in selecting the most appropriate solubility enhancement strategy. Subsequently, based on the physicochemical properties of your derivative (e.g., logP, pKa, melting point), you can choose from various formulation-based or chemical modification approaches.[1][][3]
Q2: What are the primary strategies for improving the water solubility of this compound-6-one derivatives?
A2: The main strategies can be categorized as follows:
-
Physicochemical Modifications: These methods aim to increase the surface area of the drug available for dissolution.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which can enhance the dissolution rate.[4]
-
-
Formulation-Based Approaches: These involve the use of excipients to improve the apparent solubility of the drug without altering its chemical structure.
-
Solid Dispersions: Dispersing the this compound-6-one derivative in a hydrophilic polymer matrix (e.g., PVP, PEG) can improve its wettability and dissolution.[5][6]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound-6-one molecule within a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) can significantly increase its aqueous solubility.[1][7]
-
Use of Co-solvents and Surfactants: Employing water-miscible organic solvents or surfactants can improve the solubilization of the compound in aqueous media.[1][8]
-
-
Chemical Modification:
-
Salt Formation: For this compound-6-one derivatives with ionizable groups, forming a salt can drastically improve solubility.[3]
-
Prodrug Approach: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in vivo.
-
Q3: How do I choose the most suitable solubility enhancement technique for my specific this compound-6-one derivative?
A3: The choice of technique depends on several factors:
-
Physicochemical Properties of the Compound: High melting point compounds may be challenging for melt-based solid dispersion methods. The size and shape of the molecule will influence its suitability for cyclodextrin complexation.
-
Desired Dosage Form: The intended application (e.g., oral, parenteral) will dictate the acceptable excipients and formulation type.
-
Required Solubility Enhancement: The degree of solubility improvement needed will help narrow down the options. For instance, cyclodextrins can often provide a more significant increase in solubility compared to simple particle size reduction.
A logical workflow for selecting a suitable technique is presented below.
Troubleshooting Guides
Problem 1: The this compound-6-one derivative precipitates out of solution when I dilute my DMSO stock in an aqueous buffer for in vitro assays.
-
Possible Cause: The concentration of the compound exceeds its kinetic solubility in the final aqueous buffer. The high concentration of DMSO in the stock solution keeps the compound solubilized, but upon dilution, the DMSO concentration drops, and the compound crashes out.
-
Troubleshooting Steps:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to find the maximum concentration of your compound that remains in solution in the assay buffer.
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of both the compound and DMSO in the assay.
-
Use a Co-solvent System: Instead of pure aqueous buffer, try using a buffer containing a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to increase the solubility.
-
Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) to the aqueous buffer to aid in solubilization.[8]
-
Pre-formulate with Cyclodextrins: Prepare an inclusion complex of your compound with a suitable cyclodextrin before adding it to the aqueous buffer.
-
Problem 2: I prepared a solid dispersion of my this compound-6-one derivative, but the dissolution rate is still not optimal.
-
Possible Cause:
-
The chosen polymer is not the most suitable for your compound.
-
The drug-to-polymer ratio is not optimized.
-
The solid dispersion is not fully amorphous.
-
-
Troubleshooting Steps:
-
Screen Different Polymers: Evaluate a range of hydrophilic polymers such as Polyvinylpyrrolidone (PVP K30), Polyethylene Glycol (PEG 6000), and Hydroxypropyl Methylcellulose (HPMC).[5][9]
-
Vary the Drug-to-Polymer Ratio: Prepare solid dispersions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) to find the optimal composition.[9][10]
-
Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix. The absence of a sharp melting peak for the drug in the DSC thermogram and the absence of characteristic crystalline peaks in the XRPD pattern indicate an amorphous dispersion.[9][10]
-
Optimize the Preparation Method: Compare different preparation techniques for the solid dispersion, such as solvent evaporation and kneading methods, as they can influence the final properties of the dispersion.[10]
-
Quantitative Data Summary
The following tables provide a summary of the reported water solubility of this compound-6-one and some of its derivatives.
Table 1: Aqueous Solubility of this compound-6-one and its Derivatives
| Compound | Water Solubility (μg/mL) | Fold Increase vs. Canthin-6-one | Reference |
| Canthin-6-one | 15.6 ± 2.1 | - | [11] |
| Derivative 8f | 75.3 ± 5.2 | ~4.8 | [11] |
| Derivative 8g | 92.9 ± 4.8 | ~6.0 | [11] |
| Derivative 8h | 81.2 ± 6.5 | ~5.2 | [11] |
| Derivative 8i | 68.7 ± 4.1 | ~4.4 | [11] |
Table 2: Solubility of Related Purine Alkaloids in Water
| Compound | Water Solubility (g/L) | Reference |
| Xanthine | 0.067 | [12] |
| Theophylline | 8.3 | |
| Theobromine | 0.5 | |
| Caffeine | 21.7 |
Detailed Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method with UV-Vis Spectroscopy
This protocol outlines the steps to determine the equilibrium aqueous solubility of a this compound-6-one derivative.
Materials:
-
This compound-6-one derivative
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Volumetric flasks
-
Orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Curve: a. Prepare a stock solution of the this compound-6-one derivative in DMSO (e.g., 10 mg/mL). b. Prepare a series of dilutions of the stock solution in PBS to create standards of known concentrations. c. Measure the absorbance of each standard at the λmax of the compound using the UV-Vis spectrophotometer. d. Plot a graph of absorbance versus concentration to generate a standard curve.
-
Solubility Measurement: a. Add an excess amount of the this compound-6-one derivative to a known volume of PBS (pH 7.4) in a sealed container. b. Place the container in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.[4] c. After shaking, allow the suspension to settle. d. Centrifuge the suspension to pellet the excess solid. e. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles. f. Dilute the clear filtrate with PBS as necessary to bring the absorbance within the range of the standard curve. g. Measure the absorbance of the diluted filtrate at the λmax. h. Use the standard curve to determine the concentration of the dissolved compound in the filtrate. i. Calculate the aqueous solubility of the compound, taking into account the dilution factor.
Protocol 2: Preparation of this compound-6-one Derivative Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion to enhance the solubility of a this compound-6-one derivative using a hydrophilic polymer.
Materials:
-
This compound-6-one derivative
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or another suitable organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the this compound-6-one derivative and PVP K30 in a desired ratio (e.g., 1:5 w/w).[10]
-
Dissolve both the compound and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry, thin film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion using DSC and XRPD to confirm the amorphous nature of the drug.
Protocol 3: Preparation of this compound-6-one Derivative-Cyclodextrin Inclusion Complex by Kneading Method
This protocol details the formation of an inclusion complex between a this compound-6-one derivative and β-cyclodextrin.
Materials:
-
This compound-6-one derivative
-
β-cyclodextrin
-
Ethanol-water mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh the this compound-6-one derivative and β-cyclodextrin in a 1:1 molar ratio.[13]
-
Place the β-cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a paste.
-
Gradually add the this compound-6-one derivative to the paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 60-90 minutes). Add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the prepared inclusion complex in a desiccator.
-
Confirm the formation of the inclusion complex using analytical techniques such as FTIR, DSC, or NMR spectroscopy.[13][14]
Visualizations
The following diagrams illustrate key concepts related to solubility enhancement.
This technical support center provides a starting point for addressing the poor water solubility of this compound-6-one derivatives. For further assistance, please consult the referenced literature and consider collaborating with formulation specialists.
References
- 1. benchchem.com [benchchem.com]
- 3. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 4. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agnopharma.com [agnopharma.com]
- 8. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. journalijdr.com [journalijdr.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Xanthine CAS#: 69-89-6 [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing reaction conditions for the synthesis of canthine-6-one analogs"
Welcome to the technical support center for the synthesis of canthine-6-one analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound-6-one analogs?
A1: Several robust synthetic routes are employed for the synthesis of this compound-6-one and its analogs. The most prominent methods include:
-
Pictet-Spengler Reaction: This is a key reaction for constructing the β-carboline core of this compound-6-ones, typically involving the condensation of a tryptophan derivative with an aldehyde or keto acid.[1]
-
Suzuki Coupling and Cu-catalyzed Amidation: This modern approach involves a Suzuki coupling to form a key C-C bond, followed by a Cu-catalyzed intramolecular C-N bond formation to construct the this compound-6-one scaffold.[2] This method has been used to synthesize a variety of canthin-6-one (B41653) alkaloids.[2]
-
Other notable methods: Other strategies such as the Diels-Alder reaction, Aldol reaction, and Perkin reaction have also been successfully utilized to synthesize the this compound-6-one skeleton.[3]
Q2: I am getting a low yield in my Pictet-Spengler reaction for the synthesis of a this compound-6-one precursor. What are the possible reasons?
A2: Low yields in the Pictet-Spengler reaction for this synthesis can arise from several factors:
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, and the choice and concentration of the acid are critical. Insufficient acidity can lead to poor conversion.[4]
-
Poor Nucleophilicity of the Indole (B1671886) Ring: Electron-withdrawing groups on the indole ring of the tryptophan derivative can decrease its nucleophilicity, hindering the cyclization step.[5]
-
Iminium Ion Instability: The intermediate iminium ion might be unstable under the reaction conditions, leading to side reactions.
-
Steric Hindrance: Bulky substituents on either the tryptophan derivative or the aldehyde/keto acid can sterically hinder the reaction.
Q3: What are some common side products observed in the synthesis of this compound-6-one analogs?
A3: The formation of side products is dependent on the specific synthetic route. In the Pictet-Spengler reaction, potential side products can include incompletely cyclized intermediates or products from undesired rearrangements. In Suzuki coupling reactions, homo-coupling of the boronic acid or the halide partner can occur. During Cu-catalyzed amidation, oxidation of sensitive functional groups or N-alkylation of the amide product are potential side reactions.[6]
Q4: What are the best practices for purifying this compound-6-one analogs?
A4: Purification of this compound-6-one analogs, which are often planar, aromatic compounds, typically involves chromatographic techniques.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification. The choice of solvent system is crucial and often involves a gradient of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).[2]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
-
Preparative HPLC: For difficult separations or to obtain highly pure samples for biological testing, preparative high-performance liquid chromatography (HPLC) can be employed.[7]
Troubleshooting Guides
Issue 1: Low Yield in the Pictet-Spengler Reaction Step
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Acid Catalyst | Screen different Brønsted acids (e.g., TFA, HCl) or Lewis acids. Optimize the catalyst loading. For acid-sensitive substrates, consider milder acids.[4] |
| Low Reactivity of Tryptophan Derivative | If the indole ring is substituted with electron-withdrawing groups, consider using a more electron-rich tryptophan analog if the synthetic design allows. |
| Unstable Aldehyde/Keto Acid | Use freshly distilled or purified aldehydes. For sensitive aldehydes, consider using a more stable precursor or an acetal (B89532) that generates the aldehyde in situ. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some Pictet-Spengler reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[1] |
| Incorrect Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates. Screen different protic and aprotic solvents. |
Issue 2: Incomplete Suzuki Coupling Reaction
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use fresh catalyst or pre-activate it if necessary. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.[8] |
| Inappropriate Base | The choice of base is critical for the transmetalation step. Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] The base must be sufficiently strong to activate the boronic acid but not so strong as to cause side reactions. |
| Poor Quality Boronic Acid/Ester | Use high-purity boronic acids or esters. Boronic acids can dehydrate to form boroxines, which are often less reactive. |
| Oxygen Contamination | The reaction is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents. |
| Suboptimal Temperature or Reaction Time | Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[8] |
Issue 3: Difficulty in Removing Copper Catalyst after Cu-catalyzed Amidation
| Potential Cause | Troubleshooting Suggestion |
| Residual Copper Salts in the Organic Layer | A persistent blue or green color in the organic layer indicates the presence of copper salts.[9] |
| Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium (B1175870) hydroxide (B78521) solution.[9] | |
| Pass the crude product through a short plug of silica gel or activated carbon to adsorb the copper catalyst. | |
| Formation of Emulsions During Workup | Emulsions can trap the copper catalyst. |
| Add brine to the aqueous layer to break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also help.[9] |
Experimental Protocols
General Protocol for Suzuki Coupling in this compound-6-one Synthesis
This protocol is a general guideline based on a reported synthesis.[2]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Intramolecular Cu-catalyzed Amidation
This protocol is a general guideline.
-
Reaction Setup: In a reaction vessel, combine the amidation precursor (1.0 eq.), the copper catalyst (e.g., CuI, 0.1-0.2 eq.), a ligand (e.g., DMEDA, 0.2-0.4 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as dioxane or DMF.
-
Reaction: Heat the mixture to the appropriate temperature (typically 100-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture and dilute with an organic solvent. Wash the solution with water and brine. To remove the copper catalyst, wash with a dilute aqueous solution of EDTA or ammonium hydroxide. Dry the organic layer and concentrate.
-
Purification: Purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound-6-one Analogs via Suzuki Coupling and Cu-catalyzed Amidation. [2]
| Entry | Aryl Halide | Boronic Acid | Catalyst (Suzuki) | Base (Suzuki) | Solvent (Suzuki) | Yield (Suzuki) (%) | Catalyst (Amidation) | Base (Amidation) | Solvent (Amidation) | Yield (Amidation) (%) |
| 1 | 2-chloro-phenylamine | 4-methoxy-phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 99.5 | CuI/DMEDA | Cs₂CO₃ | Dioxane | 90.9 |
| 2 | 2-chloro-phenylamine | 3-methoxy-phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 89.9 | CuI/DMEDA | Cs₂CO₃ | Dioxane | 98.9 |
Visualizations
Caption: Synthetic workflow for this compound-6-one analogs.
Caption: Troubleshooting logic for low Pictet-Spengler yield.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. benchchem.com [benchchem.com]
"stability issues of canthine-6-one in different solvent systems"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of canthin-6-one (B41653) in various solvent systems. It is intended for researchers, scientists, and drug development professionals who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of canthin-6-one?
A1: Based on analytical studies, methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents for preparing stock solutions of canthin-6-one and its derivatives.[1][2] For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), mobile phases often consist of acetonitrile (B52724) and water, sometimes with acidic modifiers, which have been shown to provide stable peak shapes and retention times.[1][3]
Q2: How should I store canthin-6-one stock solutions to ensure stability?
A2: To minimize degradation, it is highly recommended to store stock solutions of canthin-6-one in tightly sealed containers at low temperatures, such as -20°C or -80°C.[2] This practice is common for many beta-carboline alkaloids to prevent degradation over time.
Q3: Is canthin-6-one sensitive to pH changes in aqueous solutions?
A3: While specific data on the pH stability of canthin-6-one is limited, studies on related alkaloids and analytical methods suggest that pH can influence its stability and ionization state. For instance, HPLC methods for canthin-6-one alkaloids have utilized mobile phases with a pH of 3, indicating a degree of stability in acidic conditions within that specific solvent system.[1][3] However, it is crucial to experimentally determine the optimal pH range for your specific application to avoid potential degradation.
Q4: What is the expected thermal stability of canthin-6-one in solution?
Q5: Is canthin-6-one susceptible to photodegradation?
A5: As a general precaution for organic molecules with chromophores, exposure to light, especially UV radiation, should be minimized to prevent potential photodegradation. It is advisable to store solutions in amber vials or protect them from light.
Troubleshooting Guides
Problem: I am observing a decrease in the concentration of my canthin-6-one solution over time.
| Possible Cause | Troubleshooting Steps |
| Solvent-mediated degradation | 1. Ensure you are using a high-purity, anhydrous solvent if possible, as water can facilitate hydrolysis. 2. Consider switching to a different solvent system. For example, if you are observing degradation in an aqueous buffer, try preparing a concentrated stock in DMSO or methanol and diluting it into your aqueous medium immediately before use. |
| Thermal degradation | 1. Store your stock and working solutions at low temperatures (-20°C or -80°C). 2. Avoid repeated freeze-thaw cycles by aliquoting your stock solution. 3. Minimize the time your solutions are kept at room temperature or elevated temperatures during experiments. |
| Photodegradation | 1. Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. 2. Conduct experiments under subdued lighting conditions if possible. |
| pH instability | 1. Experimentally determine the optimal pH for the stability of canthin-6-one in your specific buffer system. 2. Use freshly prepared buffers and verify the pH before use. |
| Oxidative degradation | 1. Degas your solvents before use, especially for long-term storage or sensitive assays. 2. Consider adding an antioxidant to your solvent system if compatible with your experimental design. |
Problem: I am seeing unexpected peaks in my chromatogram when analyzing canthin-6-one.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products | 1. Review your sample preparation and storage procedures to identify potential causes of degradation (see above). 2. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm if the unknown peaks match. 3. Use a stability-indicating HPLC method that is capable of resolving canthin-6-one from its potential degradation products.[5][6] |
| Solvent impurities or interactions | 1. Use high-purity, HPLC-grade solvents. 2. Run a blank injection of your solvent to check for interfering peaks. |
Data Presentation
Table 1: General Stability Profile of Canthin-6-one in Common Solvents (Qualitative)
| Solvent System | Storage Condition | General Stability | Notes |
| Methanol | -20°C, protected from light | Generally considered stable for stock solutions. | Commonly used for preparing reference standards.[2] |
| DMSO | -20°C to -80°C, protected from light | Generally considered stable for long-term storage of stock solutions. | Minimize freeze-thaw cycles. |
| Acetonitrile/Water (acidic pH) | Room Temperature (short-term) | Appears to be stable for the duration of HPLC analysis.[1][3] | The acidic conditions may contribute to stability in this specific solvent mixture. |
| Aqueous Buffers | Varies | Stability is expected to be pH-dependent. | Experimental validation is crucial. |
Table 2: Example of Thermal Degradation of Related Beta-Carboline Alkaloids in Oil[4]
| Compound | Temperature | Heating Duration | Remaining Compound (%) |
| Harman (B1672943) | 150°C | 3 hours | >20% loss |
| Norharman | 150°C | 3 hours | >50% loss |
| Harman | 180°C | 3 hours | >40% loss |
| Norharman | 180°C | 3 hours | >70% loss |
| Note: This data is for related compounds and should be used as a general indicator of potential thermal lability for canthin-6-one. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for Canthin-6-one
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of canthin-6-one under various stress conditions.[7][8]
Objective: To identify potential degradation products and degradation pathways of canthin-6-one.
Materials:
-
Canthin-6-one
-
Methanol, Acetonitrile (HPLC grade)
-
DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or PDA)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of canthin-6-one in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period, taking samples at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Take samples at different time intervals for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent canthin-6-one.
-
Visualizations
Caption: Workflow for a forced degradation study of canthin-6-one.
Caption: Factors influencing canthin-6-one stability and potential consequences.
References
- 1. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 3. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
"purification strategies for canthine alkaloids from crude plant extracts"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of canthine alkaloids from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is a general strategy for purifying this compound alkaloids from a crude plant extract?
A1: A common strategy involves a multi-step approach beginning with solvent extraction from the plant material. This is typically followed by an acid-base liquid-liquid partitioning to isolate the basic alkaloids from neutral and acidic impurities. The resulting alkaloid-enriched fraction is then subjected to one or more chromatographic steps, such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1]
Q2: What are the main challenges encountered when purifying this compound alkaloids?
A2: Researchers often face several challenges during the purification of this compound and other alkaloids. These include low yields due to the low concentration of the target compound in the plant material, co-extraction of impurities like chlorophyll (B73375) and tannins, difficulty in separating structurally similar alkaloids, and potential degradation of the target molecule due to sensitivity to pH, heat, or light.[1] The basic nature of alkaloids can also lead to poor chromatographic peak shapes, such as tailing on silica (B1680970) gel columns, which complicates separation.[1]
Q3: Which solvents are typically used for the initial extraction of this compound alkaloids?
A3: The initial extraction of this compound alkaloids from plant material is often performed using polar solvents. Methanol and ethanol (B145695) are commonly used.[2] For instance, in one study, Radix Eurycomae longifoliae powder was ultrasonically extracted with 50% ethanol.[3] Sometimes, an acid is added to the extraction solvent to facilitate the extraction of alkaloids in their salt form, which are more soluble in aqueous or alcoholic solutions.
Q4: What is the principle behind acid-base extraction for alkaloid purification?
A4: Acid-base extraction leverages the basic nature of alkaloids and their differential solubility in acidic and basic solutions. In an acidic solution (e.g., 5% HCl), alkaloids form salts and become water-soluble, allowing for their separation from neutral and acidic impurities that remain in an organic solvent.[1] Subsequently, the aqueous solution is made alkaline (e.g., with ammonium (B1175870) hydroxide), which converts the alkaloid salts back to their free base form. This makes them insoluble in water but soluble in organic solvents, enabling their extraction into a fresh organic phase.[1]
Q5: What types of chromatography are effective for purifying this compound alkaloids?
A5: Several chromatographic techniques are effective for the purification of this compound alkaloids. Column chromatography using silica gel is a widely used method for the initial separation of the alkaloid fraction.[3][4] For higher resolution and final purification, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[5] High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique that avoids the use of solid supports and can be very effective for separating complex alkaloid mixtures.[6][7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Purified Alkaloid | - Incomplete initial extraction. - Degradation of the alkaloid during processing (e.g., due to heat or extreme pH).[1] - Loss of compound during solvent partitioning or chromatographic steps. | - Optimize extraction parameters (solvent, temperature, time). - Use milder conditions, such as room temperature extraction, and protect the extract from light if the alkaloid is known to be sensitive.[1] - Ensure complete phase separation during liquid-liquid extraction and optimize chromatographic conditions to minimize band broadening and loss. |
| Purified Fraction Contains Multiple Compounds | - Inefficient separation during column chromatography. - Co-elution of structurally similar alkaloids.[1] - Overloading of the chromatographic column. | - Optimize the solvent system for column chromatography to achieve better separation. - Employ a secondary, high-resolution purification step like preparative HPLC with a different stationary phase or solvent system.[5] - Reduce the sample load on the column. |
| Poor Peak Shape (Tailing) in HPLC | - Interaction of the basic alkaloid with acidic silanol (B1196071) groups on the silica-based stationary phase.[1] | - Add a competing base, such as triethylamine (B128534) (0.1-0.5%), to the mobile phase to block the active sites on the stationary phase.[8] - Use a mobile phase with a higher or lower pH to suppress the ionization of the alkaloid or the stationary phase. - Employ an end-capped HPLC column or a polymer-based column. |
| Difficulty in Crystallizing the Purified Alkaloid | - Presence of residual impurities. - Inappropriate solvent system for crystallization. | - Re-purify the compound using preparative HPLC to achieve higher purity. - Screen a variety of solvents and solvent mixtures with different polarities to find a suitable system where the alkaloid has low solubility at low temperatures and high solubility at high temperatures. |
Experimental Protocols
General Acid-Base Extraction for Alkaloid Enrichment
This protocol describes a standard method for separating basic alkaloids from neutral and acidic compounds in a crude plant extract.[1]
-
Preparation: Start with a dried, concentrated crude solvent extract (e.g., from ethanol or methanol). Re-dissolve the residue in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Acidification: Transfer the solution to a separatory funnel and extract it three times with an acidic aqueous solution (e.g., 5% HCl). The protonated alkaloids will move into the aqueous layer.
-
Separation: Combine the aqueous layers. The initial organic layer containing neutral and acidic impurities can be set aside.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., concentrated ammonium hydroxide (B78521) or 10% NaOH) with stirring until the pH is approximately 10. This converts the alkaloids to their free-base form.[1]
-
Re-extraction: Extract the basified aqueous solution three times with an organic solvent like dichloromethane or chloroform. The free-base alkaloids will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.
Silica Gel Column Chromatography
This protocol outlines a general procedure for the separation of this compound alkaloids using silica gel column chromatography.
-
Column Packing: Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar mobile phase solvent. Pour the slurry into a glass column and allow it to pack uniformly. Let the excess solvent drain until it reaches the top of the silica bed.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent or solvent mixture (e.g., dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol.[6] This is known as gradient elution. For example, a gradient of dichloromethane:methanol from 1:0 to 10:1 (v/v) can be used.[6]
-
Fraction Collection: Collect the eluate in fractions of a fixed volume.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the target this compound alkaloid. Combine the fractions containing the pure compound.
-
Concentration: Evaporate the solvent from the combined pure fractions to obtain the purified alkaloid.
Data Presentation
Table 1: Purity and Yield of 9-Methoxycanthin-6-one Purification
| Purification Step | Purity | Yield | Reference |
| Final Purified Crystal | 99.21% | Not Specified | [3] |
Table 2: Solvent Systems for Alkaloid Chromatography
| Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Target Alkaloids | Reference |
| Column Chromatography | Silica Gel | Gradient of CH₂Cl₂:MeOH (1:0 to 0:1, v/v) | Total alkaloids from Euchresta tubulosa | [6] |
| HSCCC | Liquid-liquid | CCl₄-CH₂Cl₂-MeOH-H₂O (2:3:3:2, v/v) | Alkaloids from Euchresta tubulosa | [6] |
| Preparative HPLC | C18 | Acetonitrile-water with 0.5% triethylamine and 0.01% orthophosphoric acid (52:48, v/v) | Alkaloids from Stephania cepharantha | [8] |
| TLC | Silica Gel | Chloroform:Methanol (15:1, v/v) | General alkaloids | [9] |
Visualizations
Experimental Workflow for this compound Alkaloid Purification
Caption: A generalized workflow for the purification of this compound alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 3. Extraction and Purification of 9-Methoxycanthin-6-One from Radix Eurycomae Longifoliae for Reference Standard Establishment | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 4. column-chromatography.com [column-chromatography.com]
- 5. d-nb.info [d-nb.info]
- 6. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
Technical Support Center: Troubleshooting the Pictet-Spengler Reaction in Canthine Synthesis
Welcome to the technical support center for the Pictet-Spengler reaction in canthine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to optimize your reaction outcomes for the synthesis of this compound alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Pictet-Spengler synthesis of canthines.
Issue 1: Low to No Yield of the Desired Tetrahydro-β-carboline Intermediate
Q1: My Pictet-Spengler reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
A1: Low or no yield in the Pictet-Spengler reaction for this compound synthesis can be attributed to several factors, ranging from substrate reactivity to reaction conditions. A systematic approach to troubleshooting this issue is recommended.
-
Inadequate Acid Catalysis: The reaction is acid-catalyzed, and the formation of the electrophilic iminium ion is crucial for cyclization.[1] Insufficient acidity can lead to a sluggish or stalled reaction.
-
Solution: Screen various Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)) or Lewis acids (e.g., BF₃·OEt₂). The choice and concentration of the acid are critical and substrate-dependent. For instance, harsher conditions with strong acids like HCl or TFA may be necessary for less nucleophilic aromatic rings.[1][2]
-
-
Poor Nucleophilicity of the Indole (B1671886) Ring: The indole nucleus of the tryptophan derivative must be sufficiently nucleophilic to attack the iminium ion. Electron-withdrawing groups on the indole ring can significantly decrease reactivity.
-
Decomposition of Starting Materials: Tryptophan and its derivatives can be sensitive to strongly acidic conditions and elevated temperatures, leading to decomposition and the formation of undesired byproducts.[4]
-
Solution: Start with milder reaction conditions (e.g., lower temperature, less concentrated acid) and monitor the reaction closely by TLC. If starting materials are degrading, consider using a milder acid or a two-step procedure where the imine is pre-formed before the addition of the acid catalyst.[3]
-
-
Low Quality of Reagents: Impurities in the tryptamine (B22526) derivative, aldehyde, or solvent can interfere with the reaction. Water, in particular, can hydrolyze the iminium ion intermediate.
Issue 2: Formation of Multiple Products and Side Reactions
Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Epimerization at C-1: When using an aldehyde other than formaldehyde, a new chiral center is created at the C-1 position of the tetrahydro-β-carboline. This can lead to the formation of diastereomers (cis and trans).[1]
-
Solution: The diastereoselectivity is often temperature-dependent. Lower temperatures generally favor the kinetically controlled cis product.[2] At higher temperatures, the reaction can become reversible, leading to epimerization and the formation of the thermodynamically more stable trans isomer.[1] Careful control of the reaction temperature is crucial for achieving high diastereoselectivity.
-
-
Oxidation of the Indole Ring: The electron-rich indole nucleus can be susceptible to oxidation, especially under harsh reaction conditions.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation. Purging solvents with an inert gas before use is also recommended.
-
-
Rearrangement of Intermediates: In some cases, the intermediate spiroindolenine can undergo rearrangements leading to undesired products.[6]
-
Solution: The choice of acid catalyst and solvent can influence the stability of intermediates. Screening different reaction conditions can help to favor the desired reaction pathway.
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to isolate the pure this compound product from the reaction mixture. What are the recommended purification strategies?
A3: The purification of this compound alkaloids can be challenging due to the presence of closely related byproducts and starting materials.
-
Column Chromatography: This is the most common method for purifying this compound derivatives.
-
Recommendation: Use silica (B1680970) gel as the stationary phase. A gradient elution with a solvent system such as dichloromethane (B109758)/methanol or ethyl acetate/hexanes is often effective.[7][8] Careful monitoring of fractions by TLC is essential.
-
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique.
-
Recommendation: Screen various solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Acid-Base Extraction: The basic nitrogen atom in the this compound skeleton allows for purification via acid-base extraction to remove non-basic impurities.
-
Recommendation: Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Then, basify the aqueous layer and extract the product back into an organic solvent.[9]
-
Quantitative Data Summary
The following tables summarize the yields of key steps in this compound-6-one synthesis under different conditions, as reported in the literature.
Table 1: Yields for the Pictet-Spengler Reaction Step in this compound-6-one Synthesis
| Tryptophan Derivative | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| L-Tryptophan methyl ester HCl | Dimethoxyacetaldehyde | Trifluoroacetic acid | Dichloromethane | Room Temp. | 6 h | ~90 | [7][10] |
| 5-Hydroxy-L-tryptophan | Substituted aromatic glyoxals | Trifluoroacetic acid | Not specified | Room Temp. | Not specified | 15-41 | [11] |
Table 2: Yields for Subsequent Steps in a Multi-step this compound-6-one Synthesis
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Oxidation to β-carboline | KMnO₄ | THF | Room Temp. | 12 h | ~72 | [7][10] |
| Hydrolysis of methyl ester | Acetic acid, H₂O | - | 90 °C | 1 h | ~95 | [7][10] |
| Cyclization to canthin-6-one (B41653) | Acetic anhydride (B1165640), Na₂CO₃ | - | 120 °C | 5 h | ~80 | [7][10] |
| Amide derivative formation | Primary amine | Methanol | 80 °C | 12 h | 48-78 | [7] |
Experimental Protocols
Protocol 1: Multi-step Synthesis of Canthin-6-one from L-Tryptophan Methyl Ester [7][10]
Step 1: Pictet-Spengler Reaction
-
To a solution of L-tryptophan methyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM), add dimethoxyacetaldehyde (1.2 equivalents).
-
Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (2.0 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product (yield ~90%) is typically used in the next step without further purification.
Step 2: Oxidation to the β-carboline Intermediate
-
Dissolve the crude product from Step 1 in tetrahydrofuran (B95107) (THF).
-
Add potassium permanganate (B83412) (KMnO₄) (1.5 equivalents) portion-wise at room temperature.
-
Stir the mixture for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the β-carboline intermediate (yield ~72%).
Step 3: Hydrolysis of the Methyl Ester
-
Dissolve the β-carboline intermediate from Step 2 in a mixture of acetic acid and water.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
Cool the mixture to room temperature and remove the solvents under reduced pressure to obtain the crude carboxylic acid (yield ~95%), which is used directly in the next step.
Step 4: Cyclization to the Canthin-6-one Core
-
To the crude carboxylic acid from Step 3, add acetic anhydride and sodium carbonate.
-
Heat the mixture at 120 °C for 5 hours.
-
Cool the reaction to room temperature and carefully add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the canthin-6-one intermediate (yield ~80%).
Visualizations
Pictet-Spengler Reaction Mechanism for this compound Synthesis
Caption: Mechanism of the Pictet-Spengler reaction for the synthesis of the tetrahydro-β-carboline core.
Troubleshooting Workflow for Low Yields
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Enhancing the Bioavailability of Canthine-6-one for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with canthine-6-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing the bioavailability of this promising alkaloid.
Troubleshooting Guide
Issue 1: Poor Dissolution and Low Aqueous Solubility of this compound-6-one
Q1: My this compound-6-one formulation is showing poor dissolution and solubility in aqueous media, leading to inconsistent results in my in vivo studies. What are the underlying reasons and how can I improve this?
A: this compound-6-one, as a β-carboline alkaloid, is inherently hydrophobic, which limits its solubility in aqueous solutions.[1][2] This poor solubility is a primary factor contributing to low oral bioavailability, as only dissolved compounds can be absorbed across the intestinal epithelium.[1][3]
Troubleshooting Strategies:
-
Particle Size Reduction: Decreasing the particle size of this compound-6-one increases the surface area available for dissolution.[4][5]
-
Formulation with Excipients:
-
Co-solvents: The addition of water-miscible organic solvents like PEG 300, propylene (B89431) glycol, or ethanol (B145695) can enhance solubility.[6]
-
Surfactants: Using surfactants can improve the wettability and dispersion of the hydrophobic this compound-6-one powder.[7]
-
-
Advanced Formulation Technologies:
Below is a troubleshooting workflow for addressing solubility issues.
Caption: Troubleshooting workflow for this compound-6-one solubility.
Issue 2: Suspected Rapid Metabolism or Efflux of this compound-6-one
Q2: Despite improving the solubility of my this compound-6-one formulation, the in vivo bioavailability remains low. Could metabolism or efflux be the cause?
A: Yes, even with good solubility, the bioavailability of natural products can be limited by extensive first-pass metabolism in the liver and intestines, as well as by efflux transporters like P-glycoprotein (P-gp) that pump the compound back into the intestinal lumen.[1][2][3] While specific metabolic pathways for this compound-6-one are not extensively detailed in the provided search results, alkaloids are often substrates for cytochrome P450 enzymes.[2][9]
Troubleshooting Strategies:
-
Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of cytochrome P450 enzymes (e.g., ketoconazole, grapefruit juice) can be explored, but this approach requires careful consideration of potential drug-drug interactions.
-
Efflux Pump Inhibition: Co-formulating this compound-6-one with P-gp inhibitors (e.g., verapamil, piperine) could increase its net absorption.
-
Prodrug Approach: Chemical modification of the this compound-6-one structure to create a prodrug could alter its metabolic profile and improve its pharmacokinetic properties.[4]
-
Nanotechnology-based Delivery Systems: Encapsulating this compound-6-one in nanoparticles or liposomes can protect it from metabolic enzymes and reduce interaction with efflux pumps.[10]
The potential impact of metabolism and efflux on bioavailability is visualized below.
Caption: Barriers to oral bioavailability of this compound-6-one.
Frequently Asked Questions (FAQs)
Q3: What are the known biological activities of this compound-6-one that justify in vivo studies?
A: this compound-6-one and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and antitumor properties.[11][12][13][14] For instance, it can suppress the production of pro-inflammatory mediators, making it a candidate for studies on chronic inflammatory diseases.[11][15]
Q4: Has this compound-6-one been detected in plasma after oral administration in animal models?
A: Yes, one study identified a this compound-6-one alkaloid, 4-methoxy-5-hydroxy-canthin-6-one, in rat serum following oral administration of a traditional formula, indicating that it can be absorbed into the systemic circulation.[11]
Q5: Are there any synthetic derivatives of this compound-6-one with improved properties?
A: Yes, researchers have synthesized novel this compound-6-one derivatives with improved water solubility and enhanced antiproliferative activity against various cancer cell lines.[16] For example, introducing different amide side chains at the C-2 position has been shown to be a promising strategy.[16]
Data on Bioavailability Enhancement Strategies
The following table summarizes various techniques that can be applied to enhance the bioavailability of poorly soluble drugs like this compound-6-one.
| Technique | Principle | Advantages | Considerations | Reference |
| Micronization | Increases surface area by reducing particle size. | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds. | [4][5] |
| Co-solvency | Addition of a water-miscible solvent to increase solubility. | Easy to formulate for oral and parenteral routes. | Potential for in vivo precipitation upon dilution; toxicity of some solvents. | [6] |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier. | Can significantly improve dissolution rate and bioavailability. | Physical stability of the amorphous form can be a concern. | [8] |
| Inclusion Complexation | Encapsulating the drug in a cyclodextrin (B1172386) molecule. | Enhances solubility and can protect the drug from degradation. | Limited drug loading capacity. | [4] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Lipid-based formulations that form emulsions in the GI tract. | Enhances solubility and dissolution by forming fine droplets. | Potential for GI side effects; physical and chemical stability. | [8] |
| Nanoparticles/Liposomes | Encapsulating the drug in nano-sized carriers. | Can improve solubility, protect from metabolism, and potentially target specific tissues. | More complex manufacturing processes and characterization. | [10] |
Experimental Protocols
Protocol 1: Preparation of a this compound-6-one Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound-6-one, a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30 - PVP K30), and a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Procedure:
-
Dissolve this compound-6-one and PVP K30 (e.g., in a 1:4 w/w ratio) in a minimal amount of the chosen solvent with the aid of sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed.
-
Dry the resulting solid film further in a vacuum oven overnight to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Formulations:
-
Group 1 (Control): this compound-6-one suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) solution.
-
Group 2 (Test): this compound-6-one solid dispersion formulated in 0.5% CMC solution.
-
-
Dosing: Administer the formulations orally via gavage at a dose of, for example, 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Extract this compound-6-one from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound-6-one in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½) using appropriate software. Compare the parameters between the control and test groups to determine the improvement in bioavailability.
Signaling Pathway
This compound-6-one has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11]
Caption: this compound-6-one's anti-inflammatory mechanism.
References
- 1. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. The effects of quinolones on xanthine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Canthine-6-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of selective canthine-6-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound-6-one derivatives that influence their selectivity?
A1: The selectivity of this compound-6-one derivatives is significantly influenced by substitutions at various positions on the core scaffold. Structure-activity relationship (SAR) studies suggest that modifications, particularly at the C-2 and C-4 positions, are critical. For instance, introducing different amide side chains at the C-2 position can modulate cytotoxic potencies and improve water solubility.[1][2] The introduction of hydrophilic nitrogen-containing groups (e.g., N-methyl piperazine) at C-2 has been shown to enhance antiproliferative activity and selectivity against certain cancer cell lines compared to normal cells.[1][2] Conversely, substitutions at the C-4 and C-5 positions can lead to a decrease in activity, suggesting that a free double bond in this region may be important for certain biological functions like antifungal activity.[3]
Q2: What are the known biological targets and signaling pathways affected by canthin-6-one (B41653) derivatives?
A2: Canthin-6-one derivatives exhibit a wide range of biological activities by modulating multiple signaling pathways. They are known to target mediators of inflammation, such as the NF-κB signaling pathway and the NLRP3 inflammasome.[4][5] By inhibiting NF-κB signaling, they can suppress the production of pro-inflammatory cytokines like TNF-α.[5] Some derivatives also show inhibitory effects on enzymes like phosphodiesterase type 5 (PDE5).[6] Their anticancer effects are linked to the induction of apoptosis, DNA damage, and ferroptosis, often associated with increased levels of reactive oxygen species (ROS) and mitochondrial damage.[1][2]
Q3: What are common strategies to mitigate off-target effects when developing this compound-6-one derivatives?
A3: Mitigating off-target effects is crucial for therapeutic safety. Key strategies include:
-
Structure-Based Design: Utilize computational docking and modeling based on the target structure to design derivatives with higher specificity.
-
Systematic SAR Studies: Synthesize and screen a focused library of analogues with modifications at various positions to identify substitutions that enhance selectivity while minimizing interactions with off-targets.
-
Comprehensive Off-Target Screening: Profile lead compounds against a broad panel of kinases and other relevant enzymes to identify potential unintended interactions early in the development process.[7]
-
Cell-Based Assays: Employ target knockout or knockdown (e.g., using CRISPR or siRNA) cell lines. If the biological effect of the compound persists in the absence of the intended target, it is likely due to off-target effects.[7]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your this compound-6-one derivative with that of a known, selective inhibitor of the same target that has a different chemical scaffold. A similar phenotype strengthens the evidence for on-target activity.[7]
Troubleshooting Guides
Problem 1: My lead this compound-6-one derivative shows high potency but poor selectivity between cancer cells and normal cells.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that the observed cytotoxicity is due to the intended target. Use techniques like target knockdown to see if the effect diminishes.
-
Analyze Structure-Activity Relationships (SAR): Review your existing SAR data. Have you explored a sufficient variety of substituents? Research suggests that introducing hydrophilic nitrogen-containing heterocycles at the C-2 position can significantly improve selectivity.[1][2] For example, compound 8h (with an N-methylpiperazine group) showed 17-fold less cytotoxicity in the normal cell line CCD841 compared to HT29 cancer cells.[2]
-
Perform a Selectivity Panel Screening: Test your compound against a panel of cell lines, including various cancer types and normal cell lines, to establish a selectivity index.
-
Iterative Synthesis: Based on the SAR and selectivity data, design and synthesize a new set of derivatives. Consider modifications that alter solubility and charge distribution, as these properties can affect cellular uptake and target engagement.
Problem 2: How can I efficiently screen a library of this compound-6-one derivatives to identify the most selective compounds?
Recommended Approach: High-Throughput and Affinity-Based Screening
An efficient method is to use ultrafiltration-liquid chromatography-mass spectrometry (UF-LC-MS).[8] This technique allows for the rapid screening of compounds from a mixture that bind to a target protein. By combining this with an enzyme channel blocking (ECB) step, where a known inhibitor is used to block the active site, you can distinguish between selective ligands (which will be displaced) and non-selective binders.[8] This approach quickly identifies promising candidates for further validation.
Problem 3: I am observing an unexpected cellular phenotype. How do I determine if it's an on-target or off-target effect?
Experimental Workflow to Differentiate On- vs. Off-Target Effects:
-
Validate with a Different Inhibitor: As a first step, treat the cells with a structurally different, known inhibitor of the same target. If it reproduces the phenotype, the effect is more likely on-target.[7]
-
Target Expression Modulation:
-
Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the primary target. If the phenotype disappears or is significantly reduced, it confirms an on-target effect.[7]
-
Overexpression: Conversely, overexpressing the target protein may sensitize the cells to your compound or rescue them from a downstream effect.
-
-
Chemical Proteomics: Use affinity-based probes to pull down binding partners of your compound from cell lysates to identify all potential targets.[7]
Quantitative Data Summary
Table 1: Antiproliferative Activity (IC₅₀, µM) of C-2 Substituted Canthin-6-one Derivatives [1][2]
| Compound | R Group (at C-2) | HT29 | H1975 | A549 | MCF-7 | CCD841 (Normal) | Selectivity Index (CCD841/HT29) |
| CO | H | 8.6 ± 1.1 | 7.6 ± 0.9 | 10.7 ± 1.5 | 9.3 ± 1.2 | - | - |
| 8g | N-ethyl piperazine | 1.5 ± 0.2 | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.1 ± 0.3 | - | - |
| 8h | N-methyl piperazine | 1.0 ± 0.1 | 1.2 ± 0.1 | 1.9 ± 0.2 | 1.5 ± 0.2 | 17.1 ± 2.5 | 17.1 |
| 8i | N-phenyl piperazine | 2.1 ± 0.3 | 2.5 ± 0.3 | 3.0 ± 0.4 | 2.8 ± 0.3 | - | - |
Experimental Protocols
Protocol 1: General Synthesis of C-2 Amide Canthin-6-one Derivatives [1][2]
This protocol describes a multi-step synthesis starting from L-tryptophan methyl ester hydrochloride.
-
Pictet-Spengler Reaction: React L-tryptophan methyl ester hydrochloride with dimethoxyacetaldehyde in the presence of trifluoroacetic acid (CF₃COOH) in dichloromethane (B109758) (DCM) at room temperature for 6 hours to obtain the intermediate tetrahydro-β-carboline.
-
Oxidation: Oxidize the intermediate from step 1 with potassium permanganate (B83412) (KMnO₄) in tetrahydrofuran (B95107) (THF) at room temperature for 12 hours.
-
Hydrolysis: Hydrolyze the product from step 2 using acetic acid in water at 90 °C for 1 hour.
-
Cyclization: React the hydrolyzed product with acetic anhydride (B1165640) and sodium carbonate at 120 °C for 5 hours to form the key canthin-6-one intermediate with a carboxyl group at C-2.
-
Amidation: React the C-2 carboxyl intermediate with various substituted primary amines in methanol (B129727) at 80 °C for 12 hours to yield the final C-2 amide derivatives (e.g., compounds 8a-l).
Protocol 2: Cellular Assay to Differentiate On-Target vs. Off-Target Effects [7]
This protocol uses target knockdown to validate the mechanism of action.
-
Cell Culture: Culture the target cells (e.g., HT29) and a control cell line with low/no target expression in appropriate media.
-
Target Knockdown: Transfect one batch of target cells with siRNA or a CRISPR/Cas9 system designed to silence the gene of the intended protein target. Use a non-targeting scramble siRNA as a control.
-
Confirmation of Knockdown: After 48-72 hours, confirm the reduction in target protein expression using Western blot or qPCR.
-
Compound Treatment: Treat the knockdown cells, scramble control cells, and the control cell line with a range of concentrations of your this compound-6-one derivative for a specified period (e.g., 72 hours).
-
Phenotypic Measurement: Measure the cellular phenotype of interest (e.g., cell viability using an MTT assay, apoptosis using flow cytometry).
-
Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC₅₀ value or a reduction in the phenotypic effect in the knockdown cells compared to the scramble control indicates an on-target mechanism. If the effect persists unchanged, it is likely off-target.
Visual Guides and Diagrams
Caption: Workflow for improving this compound-6-one derivative selectivity.
Caption: Inhibition of the NF-κB signaling pathway by this compound-6-ones.
Caption: SAR decision tree for improving selectivity via C-2 modification.
References
- 1. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators | Semantic Scholar [semanticscholar.org]
- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of canthin-6-one alkaloids derived from Eurycoma spp. by micellar liquid chromatography and conventional high-performance liquid chromatography: a comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening for selective inhibitors of xanthine oxidase from Flos Chrysanthemum using ultrafiltration LC-MS combined with enzyme channel blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"comparative analysis of the antifungal activity of canthine-6-one and its analogs"
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal activity of canthine-6-one and its derivatives. It includes a comprehensive overview of their efficacy against various fungal pathogens, supported by quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action.
This compound-6-one, a β-carboline alkaloid, has garnered significant interest for its broad-spectrum antifungal properties.[1] This has led to the synthesis and evaluation of numerous analogs to explore structure-activity relationships and identify compounds with enhanced efficacy. This guide synthesizes findings from multiple studies to offer a clear comparison of these compounds.
Comparative Antifungal Efficacy
The antifungal activity of this compound-6-one and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The data presented below summarizes the MIC values of this compound-6-one and several of its derivatives against a range of fungal pathogens.
| Compound | Fungal Species | MIC (µg/mL) | MIC (µM) | Reference |
| This compound-6-one | Fusarium oxysporum f. sp. cucumerinum | 32 | - | [2] |
| Aspergillus fumigatus | - | 5.3 - 46 | [3] | |
| Aspergillus niger | - | 5.3 - 46 | [3] | |
| Aspergillus terreus | - | 5.3 - 46 | [3] | |
| Candida albicans | - | 5.3 - 46 | [3] | |
| Candida tropicalis | - | 5.3 - 46 | [3] | |
| Candida glabrata | - | 5.3 - 46 | [3] | |
| Cryptococcus neoformans | - | 5.3 - 46 | [3] | |
| Geotrichum candidum | - | 5.3 - 46 | [3] | |
| Saccharomyces cerevisiae | - | 5.3 - 46 | [3] | |
| Trichosporon beigelii | - | 5.3 - 46 | [3] | |
| Trichosporon cutaneum | - | 5.3 - 46 | [3] | |
| Trichophyton mentagrophytes var. interdigitale | - | 5.3 - 46 | [3] | |
| 10-Hydroxycanthin-6-one Ester Derivatives (e.g., 4, 7s) | Fusarium graminearum | 50 (100% inhibition) | - | [4] |
| Hydrophilic derivatives of canthin-6-one (B41653) | Staphylococcus aureus | 0.98 | - | [2] |
| 3-N-benzylated 10-methoxy canthin-6-ones | Ralstonia solanacearum | 3.91 | - | [5] |
| Pseudomonas syringae | 3.91 | - | [5] |
Note: A direct comparison of all analogs is challenging due to variations in the fungal species tested and the methodologies used across different studies. Some studies report inhibition rates at a specific concentration rather than MIC values.
Unraveling the Mechanism of Action
The antifungal effect of this compound-6-one is multifaceted. Studies suggest that it primarily interferes with crucial metabolic pathways in fungal cells. Quantitative proteomic analysis of Fusarium oxysporum treated with this compound-6-one revealed significant alterations in proteins involved in amino acid biosynthesis and nitrogen metabolism.[2] This disruption of essential nutrient pathways is believed to lead to fungal cell death.[2]
In Saccharomyces cerevisiae, this compound-6-one has been observed to accumulate in lipid droplets and affect fatty acid metabolism, suggesting a potential stimulation of desaturase enzyme systems.[6]
Experimental Protocols
The evaluation of the antifungal activity of this compound-6-one and its analogs predominantly relies on the broth microdilution method. This standardized technique allows for the quantitative determination of the MIC.
Broth Microdilution Assay for Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) and incubated under optimal conditions.
-
A suspension of fungal spores or cells is prepared in sterile saline or a suitable broth.
-
The suspension is adjusted to a specific concentration, typically using a spectrophotometer to measure turbidity (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve the desired final inoculum concentration in the assay plate (e.g., 0.5 × 10³ to 2.5 × 10³ CFU/mL).[7]
2. Preparation of Test Compounds:
-
This compound-6-one and its analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in the test broth (e.g., RPMI-1640 medium with L-glutamine and buffered with MOPS).[7]
3. Assay Procedure:
-
The broth microdilution assay is performed in 96-well microtiter plates.
-
Each well of the microtiter plate is filled with 100 µL of the appropriate dilution of the test compound.
-
Subsequently, 100 µL of the standardized fungal inoculum is added to each well, resulting in a final volume of 200 µL.
-
Positive (fungal inoculum without test compound) and negative (broth without inoculum) controls are included on each plate.
4. Incubation and MIC Determination:
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.[7]
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (typically ≥80%) compared to the positive control.[7] The endpoint can be assessed visually or by using a spectrophotometer to measure turbidity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Ester Derivatives of 10-Hydroxycanthin-6-one as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal canthin-6-one series accumulate in lipid droplets and affect fatty acid metabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
"evaluating the efficacy of canthine-6-one versus other natural antimicrobial compounds"
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Evaluation of Efficacy and Mechanisms
The escalating threat of antimicrobial resistance has intensified the search for novel therapeutic agents from natural sources. Among the promising candidates, canthine-6-one, a β-carboline alkaloid, has demonstrated significant antimicrobial properties. This guide provides a comprehensive comparison of the efficacy of this compound-6-one against other well-researched natural antimicrobial compounds: curcumin (B1669340), berberine (B55584), allicin (B1665233), and tea tree oil. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the potential of these natural products in combating microbial infections.
Comparative Efficacy: A Quantitative Overview
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound-6-one and other selected natural compounds against common pathogenic bacteria and fungi. It is important to note that MIC values can vary depending on the specific microbial strain and the experimental conditions used.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound | MIC Range (µg/mL) | Notes |
| This compound-6-one | 8 - 64[1][2] | Effective against methicillin-resistant (MRSA) and multidrug-resistant (MDR) strains.[1][2] |
| Curcumin | 125 - 500[3][4][5] | Varies significantly between strains. |
| Berberine | 32 - 256[6] | Active against MRSA. |
| Allicin | 8 - 64[7] | Shows consistent activity against various S. aureus strains. |
| Tea Tree Oil | 2500 - 5000 (0.25% - 0.5% v/v)[8] | MIC is often reported as a percentage. |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) against Escherichia coli
| Compound | MIC Range (µg/mL) | Notes |
| This compound-6-one | >50[9] | Generally shows low activity against E. coli.[9] |
| Curcumin | 163 - >500[3] | Moderate to low activity. |
| Berberine | 512 - 2048 | High MIC values indicate lower efficacy. |
| Allicin | Not widely reported | Data on E. coli is less consistent. |
| Tea Tree Oil | 1250 - 2500 (0.125% - 0.25% v/v)[10] | Demonstrates some activity. |
Table 3: Comparative Minimum Inhibitory Concentration (MIC) against Candida albicans
| Compound | MIC Range (µg/mL) | Notes |
| This compound-6-one | >50 (95.7% inhibition at 50 µg/mL)[9][11] | Shows significant antifungal activity.[9][11] |
| Curcumin | >100 | Variable efficacy reported. |
| Berberine | 10 - 160 | Effective against various Candida species. |
| Allicin | 0.05 - 12.5[12] | Potent antifungal activity observed.[12] |
| Tea Tree Oil | 1250 - 5000 (0.12% - 0.5% v/v)[10] | Widely used as a topical antifungal. |
Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing
The data presented in this guide is primarily derived from studies employing the following standard antimicrobial susceptibility testing methods.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar (B569324) Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate to create a lawn of bacteria.
-
Application of Antimicrobial Agent: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
The antimicrobial activity of these natural compounds stems from their ability to interfere with various cellular processes. The following diagrams illustrate some of the key signaling pathways and a typical experimental workflow for evaluating antimicrobial efficacy.
Experimental workflow for evaluating antimicrobial compounds.
Key Signaling Pathways in Antimicrobial Action
The antimicrobial mechanisms of these natural compounds are multifaceted, often targeting multiple cellular pathways simultaneously.
Simplified overview of antimicrobial mechanisms.
This compound-6-one: The primary antimicrobial mechanism of this compound-6-one is believed to involve the intercalation into microbial DNA, thereby inhibiting replication and transcription.[13] Additionally, its recognized anti-inflammatory properties, through the modulation of pathways like NF-κB and MAPK, may contribute to its overall therapeutic effect in infectious diseases.[14][15]
Curcumin: The antibacterial action of curcumin is multifaceted and includes disruption of the bacterial cell membrane, inhibition of the cell division protein FtsZ, and modulation of quorum sensing pathways.[3][16][17]
Berberine: Berberine exerts its antimicrobial effects by damaging the bacterial cell wall and membrane, inhibiting protein synthesis, and interfering with cell division.[6][18][19] It has also been shown to inhibit biofilm formation.
Allicin: The potent antimicrobial activity of allicin is attributed to its chemical reaction with thiol groups in various microbial enzymes, leading to their inactivation and the disruption of essential metabolic pathways.[20][21][22]
Tea Tree Oil: The primary mechanism of action of tea tree oil is the disruption of the cytoplasmic membrane's permeability and integrity, leading to leakage of intracellular components and cell death.[8][10][23][24]
Conclusion
This comparative guide highlights the significant antimicrobial potential of this compound-6-one and other natural compounds. This compound-6-one demonstrates notable efficacy, particularly against Gram-positive bacteria, including resistant strains. While curcumin and berberine show broad-spectrum activity, their MIC values can be higher compared to this compound-6-one and allicin against certain pathogens. Allicin exhibits potent and broad-spectrum antimicrobial effects, and tea tree oil remains a valuable topical agent.
The diverse mechanisms of action of these natural compounds offer multiple targets for antimicrobial drug development. Further research, including in vivo studies and investigations into synergistic combinations, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application in an era of growing antimicrobial resistance.
References
- 1. Antibacterial activity of two canthin-6-one alkaloids from Allium neapolitanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Antibacterial activity of two canthin‐6‐one alkaloids from Allium neapolitanum | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial Potential of Curcumin: Therapeutic Potential and Challenges to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Berberine Damages the Cell Surface of Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of Melaleuca alternifolia (Tea Tree) Oil on Staphylococcus aureus Determined by Time-Kill, Lysis, Leakage, and Salt Tolerance Assays and Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The dynamics and mechanism of the antimicrobial activity of tea tree oil against bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. The Natural Product Curcumin as an Antibacterial Agent: Current Achievements and Problems [mdpi.com]
- 18. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Allicin? [synapse.patsnap.com]
- 21. Antimicrobial effects of synthesized allicin on bacteria and fungi. [wisdomlib.org]
- 22. Antimicrobial properties of allicin from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The dynamics and mechanism of the antimicrobial activity of tea tree oil against bacteria and fungi | Semantic Scholar [semanticscholar.org]
- 24. scispace.com [scispace.com]
Canthine-6-one: Bridging the Gap Between Benchtop and Preclinical Anticancer Efficacy
A comprehensive analysis of existing data reveals a promising correlation between the in vitro cytotoxic and mechanistic effects of canthine-6-one and its in vivo anti-angiogenic and potential antitumor activities. While extensive research has delineated its cellular impacts, a critical need remains for more robust in vivo tumor growth inhibition studies in mammalian models to solidify its standing as a viable anticancer candidate.
This compound-6-one, a naturally occurring beta-carboline alkaloid, has demonstrated significant antiproliferative effects across a spectrum of cancer cell lines in vitro. These promising laboratory findings have prompted further investigation into its efficacy and mechanisms of action in living organisms, aiming to establish a clear correlation that could pave the way for clinical development.
In Vitro Anticancer Activity: A Multi-Faceted Approach
The cytotoxic potential of this compound-6-one and its derivatives has been extensively documented against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key metric of potency, highlight its broad-spectrum activity.
| Cell Line | Cancer Type | This compound-6-one Derivative | IC50 (µM) | Reference |
| HT29 | Colon Cancer | This compound-6-one | 7.6 - 10.7 | [1] |
| HT29 | Colon Cancer | Compound 8h (N-methyl piperazine (B1678402) derivative) | 1.0 | [1] |
| H1975 | Lung Adenocarcinoma | Compound 8h (N-methyl piperazine derivative) | ~1.9 | [1] |
| A549 | Lung Cancer | Compound 8h (N-methyl piperazine derivative) | ~1.9 | [1] |
| MCF-7 | Breast Cancer | Compound 8h (N-methyl piperazine derivative) | ~1.9 | [1] |
| PC-3 | Prostate Cancer | Canthin-6-one | Not specified | [2] |
| Jurkat | Human Lymphocyte | Canthin-6-one | Not specified | [2] |
| HeLa | Cervical Cancer | Canthin-6-one | Not specified | [2] |
| C6 | Rat Glioma | Canthin-6-one | Not specified | [2] |
| NIH-3T3 | Mouse Embryonic Fibroblasts | Canthin-6-one | Not specified | [2] |
| A2780 | Ovarian Cancer | 9-methoxycanthin-6-one | 4.04 ± 0.36 | [3] |
| SKOV-3 | Ovarian Cancer | 9-methoxycanthin-6-one | 5.80 ± 0.40 | [3] |
| MCF-7 | Breast Cancer | 9-methoxycanthin-6-one | 15.09 ± 0.99 | [3] |
| HT-29 | Colorectal Cancer | 9-methoxycanthin-6-one | 3.79 ± 0.069 | [3] |
| A375 | Skin Cancer | 9-methoxycanthin-6-one | 5.71 ± 0.20 | [3] |
| HeLa | Cervical Cancer | 9-methoxycanthin-6-one | 4.30 ± 0.27 | [3] |
| U251 | Glioblastoma | 4,5-dimethoxycanthin-6-one | Not specified | [4] |
| T98G | Glioblastoma | 4,5-dimethoxycanthin-6-one | Not specified | [4] |
Table 1: In Vitro Cytotoxicity of this compound-6-one and its Derivatives in Various Cancer Cell Lines.
Mechanistic studies have revealed that this compound-6-one exerts its anticancer effects through multiple pathways, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Signaling Pathways and Mechanisms of Action
Several key signaling pathways are implicated in the anticancer activity of this compound-6-one:
-
Apoptosis Induction: this compound-6-one and its derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For instance, a novel derivative, compound 8h, was found to upregulate the expression of cleaved-caspase 3 and downregulate the anti-apoptotic protein Bcl-2 in HT29 colon cancer cells.[1] This shift in the balance between pro- and anti-apoptotic proteins is a hallmark of apoptosis. Furthermore, this compound-6-one has been reported to induce the activation of caspase-8, caspase-9, and caspase-3, which are crucial executioners of the apoptotic cascade.[5]
-
Cell Cycle Arrest: this compound-6-one has been observed to cause an accumulation of cancer cells in the G2/M phase of the cell cycle.[2] This suggests that the compound interferes with the cell's ability to divide and proliferate. This effect is potentially mediated by a decrease in DNA incorporation and inhibition of mitotic spindle formation.[2]
-
Ferroptosis: Recent studies on this compound-6-one derivatives have also pointed towards the induction of ferroptosis, a form of iron-dependent cell death. Compound 8h was shown to reduce glutathione (B108866) (GSH) levels and GPX4 expression, key regulators of ferroptosis, while increasing lipid peroxidation.[1]
-
JNK Pathway Activation: 1-methoxy-canthin-6-one has been shown to induce apoptosis through a c-Jun NH2-terminal kinase (JNK)-dependent mechanism.[5]
In Vivo Anticancer Activity: Promising but Preliminary
The translation of in vitro findings to in vivo models is a critical step in drug development. While comprehensive in vivo data for this compound-6-one is still emerging, a key study has demonstrated its anti-angiogenic properties in a zebrafish xenograft model.
A study investigating the effect of this compound-6-one on tumor-associated angiogenesis in a zebrafish B16F10 melanoma cell xenograft model found that it significantly impaired the formation of new blood vessels that supply tumors.[6][7] This anti-angiogenic effect was achieved by inhibiting the proliferation of endothelial cells, the primary cells lining blood vessels.[6]
In a study on a derivative, 4,5-dimethoxycanthin-6-one, researchers observed a significant decrease in tumor volume in BALB/c nude mice injected with U251 glioblastoma cells.[4] This provides further evidence that this compound-6-one and its analogs can inhibit tumor growth in vivo.
| Animal Model | Cancer Type | This compound-6-one Derivative | Effect | Reference |
| Zebrafish | B16F10 Melanoma (Xenograft) | This compound-6-one | Impaired tumor-associated angiogenesis | [6][7] |
| BALB/c Nude Mice | U251 Glioblastoma (Xenograft) | 4,5-dimethoxycanthin-6-one | Decreased tumor volume | [4] |
Table 2: In Vivo Anticancer Activity of this compound-6-one and its Derivatives.
Correlation and Future Directions
The available data suggests a strong correlation between the in vitro and in vivo activities of this compound-6-one. Its ability to induce apoptosis and cell cycle arrest in cultured cancer cells likely contributes to the observed tumor growth inhibition in vivo. The anti-angiogenic effects seen in the zebrafish model provide an additional, and crucial, mechanism by which this compound-6-one can combat cancer, by cutting off the tumor's nutrient and oxygen supply.
However, to fully establish this correlation and advance this compound-6-one as a clinical candidate, further research is imperative. Specifically, there is a pressing need for:
-
Comprehensive in vivo studies in mammalian models: Detailed investigations using mouse xenograft models with various human cancer cell lines are required to determine the optimal dosing, efficacy in reducing tumor volume and weight, and to assess any potential toxicity.
-
Pharmacokinetic and pharmacodynamic studies: Understanding how this compound-6-one is absorbed, distributed, metabolized, and excreted in the body is crucial for designing effective treatment regimens.
-
Elucidation of synergistic effects: Exploring the combination of this compound-6-one with existing chemotherapeutic agents could reveal synergistic interactions that enhance anticancer efficacy and overcome drug resistance.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)[1]
-
Cell Seeding: Cancer and normal cells are cultured in 96-well plates at a density of 5 × 10^5 cells/mL for 24 hours.
-
Treatment: The cells are then incubated with varying concentrations of this compound-6-one or its derivatives (e.g., 0.5, 1.0, 2.0, 5.0, or 12.5 µM) for 72 hours.
-
MTT Addition: The culture medium is removed, and 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance of the solution in each well is measured at 490 nm using a multifunctional microplate reader. The IC50 value is then calculated.
Zebrafish Xenograft Angiogenesis Assay[6][7]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]
- 4. 4,5-Dimethoxycanthin-6-one is a novel LSD1 inhibitor that inhibits proliferation of glioblastoma cells and induces apoptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canthin-6-One Inhibits Developmental and Tumour-Associated Angiogenesis in Zebrafish [mdpi.com]
- 7. Canthin-6-One Inhibits Developmental and Tumour-Associated Angiogenesis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Potency of 5-methoxycanthin-6-one and Canthin-6-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two canthinone alkaloids: 5-methoxycanthin-6-one (B84850) and canthin-6-one (B41653). The information presented is based on available experimental data to assist researchers and professionals in drug development in making informed decisions.
Quantitative Data Summary
The anti-inflammatory and antioxidant activities of 5-methoxycanthin-6-one and canthin-6-one have been directly compared in preclinical studies. The following tables summarize the key quantitative data from a study by Donkor et al. (2016), which evaluated the in vivo anti-inflammatory effects using a carrageenan-induced rat paw edema model and in vitro antioxidant activity.
| Compound | Anti-inflammatory Potency (ED₅₀ in mg/kg) |
| 5-methoxycanthin-6-one | 60.84 ± 0.010 |
| Canthin-6-one | 96.64 ± 0.012 |
| Diclofenac (Reference) | 1.994 ± 0.002 |
ED₅₀ represents the dose required to achieve 50% of the maximum anti-inflammatory effect.
| Compound | Antioxidant Activity (IC₅₀ in µg/mL) |
| 5-methoxycanthin-6-one | 27.62 ± 0.090 |
| Canthin-6-one | 33.60 ± 0.011 |
| Vitamin E (Reference) | 8.605 ± 0.002 |
IC₅₀ is the concentration required to scavenge 50% of the DPPH radicals.
Based on these findings, 5-methoxycanthin-6-one demonstrates a more potent anti-inflammatory effect in vivo compared to canthin-6-one, as indicated by its lower ED₅₀ value.[1] Similarly, 5-methoxycanthin-6-one exhibits stronger antioxidant activity in vitro, with a lower IC₅₀ value for radical scavenging.[1]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Groups: Animals are divided into control, reference (e.g., diclofenac), and test groups (receiving different doses of 5-methoxycanthin-6-one or canthin-6-one).
-
Compound Administration: The test compounds and the reference drug are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group. The ED₅₀ is then determined from the dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of canthin-6-one alkaloids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Canthin-6-one
Canthin-6-one has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and Akt signaling pathways.[2] In lipopolysaccharide (LPS)-stimulated macrophages, canthin-6-one suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and monocyte chemotactic protein-1 (MCP-1).[2][3][4] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] The inhibition of the NF-κB pathway is a crucial mechanism, as it is a central regulator of the gene expression of many pro-inflammatory cytokines.[5][6]
Caption: Canthin-6-one inhibits the NF-κB signaling pathway.
5-methoxycanthin-6-one
While the precise signaling pathways for 5-methoxycanthin-6-one are not as extensively detailed in the available literature, its superior in vivo anti-inflammatory and in vitro antioxidant activities suggest potent modulation of inflammatory cascades.[1] It is plausible that 5-methoxycanthin-6-one shares a similar mechanism of action with canthin-6-one, likely involving the inhibition of pro-inflammatory mediators and modulation of key signaling pathways like NF-κB. Further research is warranted to fully elucidate its molecular mechanisms. Another derivative, 4-methoxy-5-hydroxycanthin-6-one, has been shown to significantly inhibit the production of NO and the release of TNF-α in LPS-induced macrophages and downregulate the expression of iNOS protein.[7][8]
Experimental Workflow
The general workflow for comparing the anti-inflammatory potency of these compounds is as follows:
Caption: Experimental workflow for anti-inflammatory assessment.
Conclusion
The available data indicates that 5-methoxycanthin-6-one is a more potent anti-inflammatory agent than canthin-6-one in the carrageenan-induced edema model.[1] Both compounds exhibit anti-inflammatory properties, with canthin-6-one's mechanism involving the inhibition of the NF-κB and Akt signaling pathways.[2] The enhanced potency of 5-methoxycanthin-6-one may be attributed to the methoxy (B1213986) group at the C-5 position, which could influence its pharmacokinetic and pharmacodynamic properties. Further detailed mechanistic studies on 5-methoxycanthin-6-one are necessary to fully understand its mode of action and to explore its therapeutic potential. This comparative guide provides a foundation for researchers to build upon in the development of novel anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Methyl Canthin-6-one-2-carboxylate as a Novel Therapeutic Agent for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl canthin-6-one-2-carboxylate (Cant), a novel investigational compound, with established therapeutic agents for rheumatoid arthritis (RA), including methotrexate (B535133), the TNF inhibitor adalimumab, and the JAK inhibitor tofacitinib (B832). The information is based on available preclinical data and aims to objectively present the performance of Cant against these alternatives, supported by experimental evidence.
Executive Summary
Mechanism of Action: A Multi-Targeted Approach
Methyl canthin-6-one-2-carboxylate exerts its anti-inflammatory effects through the modulation of several key signaling pathways implicated in RA pathogenesis.[2][4][6]
-
NLRP3 Inflammasome Inhibition: Cant has been shown to suppress the activation of the NLRP3 inflammasome in synovial macrophages.[2][7][8][9] This multi-protein complex is a critical driver of inflammation in RA, responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2][4][6] The inhibitory effect of Cant on the NLRP3 inflammasome involves the suppression of NF-κB activation and a reduction in the expression of NLRP3, pro-IL-1β, and pro-IL-18.[4][6]
-
Modulation of Inflammatory Signaling Pathways: Cant influences multiple signaling cascades that regulate the inflammatory response. It has been demonstrated to inhibit the NF-κB and MAPK signaling pathways, which are central to the production of various pro-inflammatory mediators.[7][9] Additionally, Cant has been found to suppress the Hippo/YAP signaling pathway in fibroblast-like synoviocytes (FLS), key cells involved in joint destruction in RA.[2][10]
-
Upregulation of Nrf2: Mechanistic studies have revealed that Cant can enhance the expression of Nrf2 in macrophages.[7][9][11] Nrf2 is a transcription factor with a crucial role in antioxidant responses and the suppression of oxidative stress, a known contributor to RA pathology.[7][8]
Signaling Pathway of Methyl Canthin-6-one-2-carboxylate in RA
Caption: Signaling pathways modulated by Methyl Canthin-6-one-2-carboxylate in RA.
Comparative Performance Data
The following tables summarize the available preclinical and clinical data for methyl canthin-6-one-2-carboxylate and comparator drugs. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources.
Table 1: In Vitro Efficacy on Cytokine Inhibition
| Compound | Cell Type | Stimulus | Cytokine Inhibited | IC50 / Effective Concentration | Citation(s) |
| Methyl Canthin-6-one-2-carboxylate | Bone Marrow-Derived Macrophages (BMDMs) | LPS | IL-6, TNF-α | Dose-dependent inhibition observed | [7] |
| Adalimumab | THP1-Blue NF-κB monocytes | Soluble human TNF-α | TNF-α | IC50 = 5.1 pM | [12] |
| 9-methoxy-canthin-6-one | - | - | NF-κB | IC50 = 3.8 µM | [13] |
| 9-hydroxycanthin-6-one | - | - | NF-κB | IC50 = 7.4 µM | [13] |
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
| Compound | Animal Model | Dosing Regimen | Key Findings | Citation(s) |
| Methyl Canthin-6-one-2-carboxylate | Data not yet available | - | - | - |
| Methotrexate | DBA/1J mice | 2, 10, 20, or 50 mg/kg weekly (subcutaneous) | Dose-dependent reduction in disease activity. | [14] |
| Methotrexate | (Balb/cxB10.Q)F1 and B10.Q mice | 0.1, 2.5, and 5 mg/kg daily | Significant amelioration of arthritis at 2.5 and 5 mg/kg. | [15] |
| Methotrexate | CIA rats | 0.3 mg/kg per 2 days (subcutaneous) | Moderate effectiveness on paw edema. | [16] |
Table 3: Clinical Efficacy in RA Patients (ACR20 Response at Week 12)
| Compound | Patient Population | Dosing Regimen | ACR20 Response Rate | Citation(s) |
| Methyl Canthin-6-one-2-carboxylate | Not yet in clinical trials | - | - | - |
| Tofacitinib | Inadequate response to DMARDs | 3 mg twice daily | 39.2% | [17] |
| Tofacitinib | Inadequate response to DMARDs | 5 mg twice daily | 59.2% | [17][18] |
| Tofacitinib | Inadequate response to DMARDs | 10 mg twice daily | 70.5% | [17] |
| Tofacitinib | Inadequate response to DMARDs | 15 mg twice daily | 71.9% | [17] |
| Adalimumab | Inadequate response to DMARDs | 40 mg every 2 weeks | 35.9% | [17] |
| Placebo | Inadequate response to DMARDs | - | 22.0% | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model that mimics many aspects of human RA.[1][19][20][21][22]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (100 µL).
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (100 µL).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Arthritis Assessment:
-
Starting from day 21, visually score the paws for signs of arthritis (redness, swelling) three times a week.
-
A common scoring system is: 0 = no signs of arthritis; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling and redness of the entire paw; 4 = maximum inflammation with joint deformity. The maximum score per mouse is 16.
-
-
Treatment:
-
Administer the test compound (e.g., methyl canthin-6-one-2-carboxylate) or vehicle control at a predetermined dosing regimen, typically starting before or at the onset of clinical signs.
-
Experimental Workflow for CIA Model
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model in mice.
In Vitro NLRP3 Inflammasome Activation Assay
This assay is used to assess the ability of a compound to inhibit NLRP3 inflammasome activation in macrophages.[23][24][25][26][27]
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin (NLRP3 activators)
-
Test compound (methyl canthin-6-one-2-carboxylate)
-
Cell culture medium and plates
-
ELISA kits for IL-1β
Protocol:
-
Cell Seeding:
-
Seed BMDMs or differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Treatment:
-
Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.
-
-
Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.[28][29][30][31][32]
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6)
-
Samples (cell culture supernatants, serum)
-
Detection antibody conjugated to biotin
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Recombinant cytokine standard
Protocol:
-
Plate Preparation:
-
If not pre-coated, coat the ELISA plate with the capture antibody overnight at 4°C. Block non-specific binding sites with a blocking buffer.
-
-
Standard and Sample Incubation:
-
Add serial dilutions of the recombinant cytokine standard and the samples to the wells. Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate several times with wash buffer to remove unbound substances.
-
-
Detection Antibody Incubation:
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Streptavidin-HRP Incubation:
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Substrate Development:
-
Add TMB substrate to each well and incubate in the dark until a color develops.
-
-
Reaction Stoppage and Reading:
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standard. Use this curve to determine the cytokine concentrations in the samples.
-
Conclusion and Future Directions
-
In vivo efficacy studies: Evaluating the dose-dependent efficacy of Cant in animal models of RA, such as the collagen-induced arthritis model, is a critical next step.
-
Pharmacokinetic and safety profiling: Comprehensive studies are needed to determine the pharmacokinetic properties and assess the safety profile of Cant.
-
Head-to-head comparative studies: Direct comparisons with standard-of-care RA drugs in preclinical models will provide a clearer understanding of Cant's relative efficacy and potency.
This guide provides a foundational comparison based on current knowledge. As more data becomes available, a more definitive assessment of methyl canthin-6-one-2-carboxylate's role in the treatment of rheumatoid arthritis can be made.
References
- 1. chondrex.com [chondrex.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] The Role of Methyl Canthin-6-one-2-carboxylate in Targeting the NLRP3 Inflammasome in Rheumatoid Arthritis Treatment | Semantic Scholar [semanticscholar.org]
- 4. The Role of Methyl Canthin-6-one-2-carboxylate in Targeting the NLRP3 Inflammasome in Rheumatoid Arthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Methyl Canthin-6-one-2-carboxylate in Targeting the NLRP3 Inflammasome in Rheumatoid Arthritis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression | Semantic Scholar [semanticscholar.org]
- 10. Methyl Canthin-6-one-2-carboxylate Restrains the Migration/Invasion Properties of Fibroblast-like Synoviocytes by Suppressing the Hippo/YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl Canthin-6-one-2-carboxylate Inhibits the Activation of the NLRP3 Inflammasome in Synovial Macrophages by Upregulating Nrf2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Engineered Monovalent Anti–TNF-α Antibody with pH-Sensitive Binding Abrogates Immunogenicity in Mice following a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase IIb dose-ranging study of the oral JAK inhibitor tofacitinib (CP-690,550) or adalimumab monotherapy versus placebo in patients with active rheumatoid arthritis with an inadequate response to disease-modifying antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tofacitinib 5 mg Twice Daily in Patients with Rheumatoid Arthritis and Inadequate Response to Disease-Modifying Antirheumatic Drugs: A Comprehensive Review of Phase 3 Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 22. en.bio-protocol.org [en.bio-protocol.org]
- 23. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 26. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bowdish.ca [bowdish.ca]
- 29. Cytokine Elisa [bdbiosciences.com]
- 30. Cytokine Elisa [bdbiosciences.com]
- 31. ELISA to measure cytokine levels [bio-protocol.org]
- 32. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Canthine-6-one: A Preclinical and Clinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthine-6-one, a naturally occurring β-carboline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preclinical studies have highlighted its potential as a therapeutic agent, primarily in the realms of oncology and inflammatory diseases. This guide provides a comprehensive comparison of this compound-6-one with established therapeutic alternatives, supported by available preclinical data. The objective is to offer a clear, data-driven perspective on its therapeutic potential, guiding further research and development efforts. Notably, the absence of clinical trial data for this compound-6-one to date underscores the preclinical nature of this assessment.
Comparative Performance Data
The therapeutic potential of this compound-6-one has been primarily evaluated through its anti-proliferative effects against various cancer cell lines and its anti-inflammatory properties in animal models. This section presents a comparative summary of its performance against standard-of-care drugs.
Anti-Cancer Activity
This compound-6-one has demonstrated notable anti-proliferative activity across a range of cancer cell lines. Its efficacy is compared here with standard chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel.
Table 1: In Vitro Anti-Proliferative Activity of this compound-6-one and Comparator Drugs against Colon Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound-6-one | HT-29 | ~8.6 | [1] |
| This compound-6-one | HCT116 | Not explicitly found | |
| Doxorubicin | HT-29 | ~0.88 | [2] |
| Doxorubicin | HCT116 | ~0.96 | [2] |
| Doxorubicin | HCT-116 | 4.18 | [3] |
| Doxorubicin | HCT 116 | 1.9 µg/ml | [4] |
Table 2: In Vitro Anti-Proliferative Activity of this compound-6-one and Comparator Drugs against Lung Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound-6-one | A549 | ~10.7 | [1] |
| Paclitaxel | A549 | 1.645 µg/ml (at 48h) | [5] |
| Paclitaxel | A549 | 10.18 µg/L | [6] |
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound-6-one has been demonstrated in preclinical models of inflammation. Here, its efficacy is compared with the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.
Table 3: In Vivo Anti-Inflammatory Activity of this compound-6-one and Comparator Drug in Carrageenan-Induced Paw Edema in Rats.
| Compound | Dose | Inhibition of Edema (%) | ED50 | Reference |
| This compound-6-one | 1, 5, and 25 mg/kg | Dose-dependent reduction | Not explicitly found | |
| Diclofenac | 5 mg/kg | 56.17 ± 3.89 (at 2h) | Not explicitly found | [7] |
| Diclofenac | 20 mg/kg | 71.82 ± 6.53 (at 3h) | Not explicitly found | [7] |
| Diclofenac | 30 mg/kg | Significant inhibition | Not explicitly found | [8] |
Mechanism of Action
This compound-6-one exerts its therapeutic effects through the modulation of several key signaling pathways implicated in cell proliferation and inflammation.
Anti-Cancer Mechanisms
-
Cell Cycle Arrest: this compound-6-one has been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting the proliferation of cancer cells. This is achieved by interfering with mitotic spindle formation.[9]
-
Inhibition of NF-κB and Akt Signaling Pathways: this compound-6-one and its derivatives have been found to suppress the activation of the NF-κB and Akt signaling pathways, both of which are crucial for cancer cell survival and proliferation.[10][11]
Anti-Inflammatory Mechanisms
-
Inhibition of Pro-inflammatory Mediators: this compound-6-one inhibits the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins.
-
Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects of this compound-6-one are mediated through the downregulation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[10]
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound-6-one.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-Proliferative Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound-6-one or the comparator drug and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound-6-one for the desired time period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
In Vivo Carrageenan-Induced Paw Edema Model
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer this compound-6-one, diclofenac, or vehicle orally or intraperitoneally to different groups of rats.
-
Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound-6-one possesses significant anti-cancer and anti-inflammatory properties. Its ability to modulate key signaling pathways, such as NF-κB and Akt, and to induce cell cycle arrest highlights its potential as a lead compound for the development of novel therapeutics.
However, a critical gap in the current knowledge is the complete absence of clinical trial data. To translate the promising preclinical findings into clinical applications, the following steps are essential:
-
Initiation of Phase I Clinical Trials: To evaluate the safety, tolerability, and pharmacokinetic profile of this compound-6-one in healthy human volunteers.
-
Further Preclinical Efficacy and Toxicity Studies: More extensive in vivo studies in various animal models are needed to establish a robust efficacy and safety profile before moving to patient trials.
-
Head-to-Head Comparator Studies: Designing preclinical studies that directly compare this compound-6-one with standard-of-care drugs under identical conditions will provide more definitive evidence of its relative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Investigation of the anticancer effects of doxorubicin-loaded niosomes on HCT-116 cells and the expression levels of LncRNAs DLGAP1-AS1 and AFAP1-AS1 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Canthin-6-one displays antiproliferative activity and causes accumulation of cancer cells in the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Canthine proper disposal procedures
Note on "Canthine"
Initial searches for "this compound" did not yield specific chemical disposal information. The search results consistently returned information for "Xanthine," a common purine (B94841) base. It is highly probable that "this compound" was a misspelling of "Xanthine." Therefore, this document provides the proper disposal procedures for Xanthine .
Proper Disposal Procedures for Xanthine
This guide provides essential safety and logistical information for the proper disposal of Xanthine in a laboratory setting. Following these procedures is critical to ensure personnel safety and environmental compliance.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling Xanthine waste, ensure you are wearing the appropriate personal protective equipment.
-
Eye Protection : Use chemical safety goggles or glasses.[1][3]
-
Skin and Body Protection : Wear a lab coat or other suitable protective clothing to prevent skin exposure.[4][5]
-
Respiratory Protection : If there is a risk of inhaling dust, wear an approved mask or respirator.[1][3]
Always handle Xanthine in a well-ventilated area to prevent the formation and inhalation of dust.[1][6] Avoid all personal contact, including inhalation and contact with skin and eyes.[6]
Waste Collection and Storage
Proper segregation and storage of Xanthine waste are crucial for safe disposal.
-
Waste Container : Collect Xanthine waste in a clearly labeled, sealed container.[6]
-
Storage Location : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[1][3]
-
Labeling : The waste container must be clearly labeled as "Xanthine Waste" or with the appropriate chemical name and hazard symbols.
Spill and Accidental Release Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
For Dry Spills :
-
Environmental Precautions : Prevent spilled material from entering sewers and public waters.[1][3] If a significant spill occurs, notify the relevant authorities.[1]
Disposal Method
Xanthine waste should be disposed of as hazardous or special waste.
-
Regulatory Compliance : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1][6]
-
Waste Disposal Facility : Dispose of the material and its container at a hazardous or special waste collection point.[1][3] Do not dispose of it with household garbage.[8]
-
Container Disposal : Puncture empty containers to prevent reuse before disposing of them at an authorized landfill, as per local regulations.[6]
Quantitative Data
No specific quantitative data, such as concentration limits for disposal, were found in the provided search results. Disposal procedures are based on the hazardous nature of the chemical, regardless of concentration.
Experimental Protocols
No experimental protocols for the neutralization or deactivation of Xanthine prior to disposal were cited in the search results. The standard procedure is collection and disposal via a certified hazardous waste management service.
Xanthine Disposal Workflow
Caption: Logical workflow for the proper disposal of Xanthine waste.
References
- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling Canthine
Disclaimer: There is no publicly available Safety Data Sheet (SDS) specifically for canthine. The following guidance is based on general safety protocols for handling potentially hazardous chemical powders and alkaloids in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are crucial for minimizing exposure to this compound. The following table summarizes the recommended PPE based on general laboratory safety standards for handling powdered chemical compounds.[1][2][3][4]
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Must be worn at all times to protect from dust particles and potential splashes. Should conform to EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Face Shield | Recommended when there is a significant risk of splashing, especially when working with solutions of the compound. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated. For extended handling, consider double-gloving.[1][5] |
| Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing from contamination. Ensure the coat is fully buttoned. | |
| Protective Clothing | For large-scale operations or in case of a significant spill, disposable coveralls may be necessary to prevent widespread contamination. | |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH-approved N95 or higher-rated dust mask should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[3] |
Operational Plan: Safe Handling Protocol
A systematic approach is essential for the safe handling of this compound in a laboratory environment.[6]
1. Engineering Controls and Preparation:
-
Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work Area: Designate a specific area for handling this compound. Keep the area clean and uncluttered. Cover work surfaces with absorbent, disposable bench paper.
2. Handling the Compound:
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools for transferring the powder.
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, even if gloves were worn.[7] Do not eat, drink, or apply cosmetics in the laboratory.[6]
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure or a fume hood.
3. In Case of a Spill:
-
Small Spills: For minor spills of the powder, gently cover with a damp paper towel to avoid raising dust. Then, carefully wipe the area. Decontaminate the surface with an appropriate cleaning agent.
-
Large Spills: Evacuate the area and prevent entry. If it is safe to do so, cover the spill with an absorbent material to contain it. Alert your institution's EHS department immediately. Personnel involved in the cleanup of large spills will require enhanced PPE, including respiratory protection.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[7][8][9]
-
Waste Collection: All waste materials contaminated with this compound, including used PPE, disposable bench paper, and cleaning materials, should be collected in a clearly labeled, sealed hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program. Do not dispose of this compound down the drain or in the regular trash.[7]
Quantitative Data
No specific quantitative safety data, such as occupational exposure limits (OELs), for this compound is readily available in public databases. Laboratories should perform their own risk assessment to establish internal safety limits and handling procedures.
| Data Point | Value | Source/Remarks |
| Occupational Exposure Limit (OEL) | Not Available | In the absence of a specific OEL, it is prudent to handle this compound as a compound with high potency and to minimize exposure to the lowest reasonably achievable level. |
| LD50 (Oral, Rat) | Not Available | Toxicological data for this compound is not readily available. Similar compounds, such as some xanthine (B1682287) derivatives, have shown toxic effects.[10] |
| Permeation Data for Gloves | Not Available | Select chemical-resistant gloves and change them frequently. |
Experimental Protocols
Detailed experimental protocols for safety and handling studies specifically involving this compound are not publicly available. The procedures outlined in this document are based on established best practices for handling chemical powders in a laboratory setting.
Visualizations
Safe Handling Workflow
The following diagram illustrates the step-by-step workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan Logic
This diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Logical Flow for this compound Waste Disposal.
References
- 1. pppmag.com [pppmag.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. realsafety.org [realsafety.org]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. Toxic effects of some xanthine derivatives with special emphasis on adverse effects on rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
